molecular formula C7H6BrI B1286887 1-Bromo-2-iodo-4-methylbenzene CAS No. 858841-53-9

1-Bromo-2-iodo-4-methylbenzene

Cat. No.: B1286887
CAS No.: 858841-53-9
M. Wt: 296.93 g/mol
InChI Key: FLOUOTRVXNQGKP-UHFFFAOYSA-N
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Description

1-Bromo-2-iodo-4-methylbenzene is a useful research compound. Its molecular formula is C7H6BrI and its molecular weight is 296.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-2-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOUOTRVXNQGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584746
Record name 1-Bromo-2-iodo-4-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858841-53-9
Record name 1-Bromo-2-iodo-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-iodotoluene
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Foundational & Exploratory

Synthesis of 1-Bromo-2-iodo-4-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Bromo-2-iodo-4-methylbenzene, a key intermediate in the development of pharmaceuticals and other advanced materials. This document provides a comprehensive overview of the most common and efficient synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.

Introduction

This compound is a halogenated aromatic compound with a unique substitution pattern that makes it a valuable building block in organic synthesis. The presence of both bromine and iodine atoms on the benzene ring allows for selective functionalization through various cross-coupling reactions, such as Suzuki and Sonogashira reactions, given the differential reactivity of the carbon-halogen bonds. This versatility is of significant interest to researchers in medicinal chemistry and materials science for the construction of complex molecular architectures.

The synthesis of this compound is typically achieved through a two-step process commencing from the readily available starting material, p-toluidine. The first step involves the regioselective iodination of p-toluidine to yield 2-iodo-4-methylaniline. Subsequently, the amino group of this intermediate is replaced by a bromine atom via a Sandmeyer reaction.

Synthetic Pathway Overview

The overall synthetic pathway for this compound from p-toluidine is depicted below. The process involves two key transformations: electrophilic aromatic iodination followed by a diazotization-bromination sequence.

Synthesis_Pathway cluster_step1 Step 1: Iodination cluster_step2 Step 2: Sandmeyer Reaction p_toluidine p-Toluidine intermediate 2-Iodo-4-methylaniline p_toluidine->intermediate I₂, NaHCO₃ DCM, H₂O, rt final_product This compound intermediate->final_product 1. NaNO₂, HBr, 0-5 °C 2. CuBr, HBr

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Iodo-4-methylaniline

This procedure outlines the direct iodination of p-toluidine using molecular iodine and sodium bicarbonate as a base.

Reaction Workflow:

Iodination_Workflow start Dissolve p-toluidine and NaHCO₃ in DCM/H₂O add_iodine Add Iodine in portions start->add_iodine stir Stir at room temperature overnight add_iodine->stir quench Quench with aq. NaHSO₃ stir->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate product 2-Iodo-4-methylaniline concentrate->product

Caption: Experimental workflow for the synthesis of 2-Iodo-4-methylaniline.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Toluidine107.1553.5 g0.500
Iodine (I₂)253.81127 g0.500
Sodium Bicarbonate (NaHCO₃)84.0150.4 g0.600
Dichloromethane (DCM)-200 mL-
Water-500 mL-
Sodium Bisulfite (NaHSO₃)-Saturated aq. solution-
Sodium Sulfate (Na₂SO₄)-Anhydrous-
Brine-Saturated aq. solution-

Procedure:

  • To a solution of 4-methylaniline (53.5 g, 500 mmol) in dichloromethane (200 mL) in a round-bottom flask, add a solution of sodium bicarbonate (50.4 g) in water (500 mL) at room temperature.

  • To the vigorously stirred biphasic mixture, add iodine (127 g) in small portions.

  • Stir the reaction mixture at room temperature overnight.

  • After completion of the reaction (monitored by TLC), treat the mixture with an aqueous solution of sodium bisulfite until the iodine color disappears.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1]

  • The crude product can be further purified by column chromatography if necessary.

Quantitative Data:

ProductFormYieldMelting Point (°C)
2-Iodo-4-methylanilineBrown oily product/Crystalline powder~95%34-39

Spectroscopic Data for 2-Iodo-4-methylaniline:

TypeData
¹H NMR (300 MHz, CDCl₃)δ 7.48 (d, J = 1.8 Hz, 1H), 6.96 (dd, J = 8.1, 1.8 Hz, 1H), 6.67 (d, J = 8.1 Hz, 1H), 3.98 (br s, 2H), 2.22 (s, 3H)[1]
Step 2: Synthesis of this compound via Sandmeyer Reaction

This procedure details the conversion of 2-iodo-4-methylaniline to the final product using a Sandmeyer reaction.

Reaction Workflow:

Sandmeyer_Workflow start Dissolve 2-iodo-4-methylaniline in aq. HBr cool Cool to 0-5 °C start->cool diazotize Add aq. NaNO₂ dropwise cool->diazotize add_to_cu Add diazonium salt solution to CuBr solution diazotize->add_to_cu prepare_cu_salt Prepare CuBr solution in HBr prepare_cu_salt->add_to_cu warm Warm to room temperature and stir add_to_cu->warm extract Extract with an organic solvent warm->extract wash_dry Wash and dry the organic layer extract->wash_dry purify Purify by column chromatography wash_dry->purify product This compound purify->product

Caption: Experimental workflow for the Sandmeyer reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
2-Iodo-4-methylaniline233.05
Sodium Nitrite (NaNO₂)69.00
Hydrobromic Acid (HBr)48% aq. solution
Copper(I) Bromide (CuBr)143.45
Diethyl Ether (or other suitable solvent)-
Sodium Hydroxide (NaOH)aq. solution

Procedure:

  • Dissolve 2-iodo-4-methylaniline in aqueous hydrobromic acid (48%) and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure complete diazotization. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.

  • In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Extract the product with a suitable organic solvent such as diethyl ether.

  • Wash the organic layer with water, aqueous sodium hydroxide to remove any phenolic byproducts, and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ProductFormPurityBoiling Point (°C)
This compoundRed Liquid≥ 97% (GC)271.5

Predicted Spectroscopic Data for this compound:

TypePredicted Data
¹H NMR (CDCl₃)Aromatic region with three distinct signals, and an upfield singlet for the methyl group.
¹³C NMR (CDCl₃)Seven distinct signals corresponding to the seven carbon atoms.
IR (KBr, cm⁻¹)Bands corresponding to C-H (aromatic and aliphatic), C=C (aromatic), and C-Br/C-I stretching.
Mass Spectrometry (m/z)Molecular ion peak corresponding to the molecular weight of 296.93 g/mol , with characteristic isotopic patterns for bromine and iodine.[2]

Safety Considerations

  • p-Toluidine: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Iodine: Corrosive and harmful if inhaled or ingested. Avoid contact with skin and eyes.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a fume hood.

  • Hydrobromic Acid: Highly corrosive. Handle with extreme care, using appropriate PPE.

  • Sodium Nitrite: An oxidizing agent and toxic.

  • Diazonium Salts: Potentially explosive when dry. Should be kept in solution and at low temperatures at all times.

  • Copper(I) Bromide: Harmful if swallowed.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.

Conclusion

The synthesis of this compound from p-toluidine is a reliable and scalable two-step process. The initial iodination proceeds with high yield, and the subsequent Sandmeyer reaction provides a robust method for the introduction of the bromine atom. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for a successful outcome. The resulting product is a valuable intermediate for further synthetic transformations in the fields of pharmaceutical and materials science.

References

Technical Guide: Physicochemical Properties and Synthetic Applications of 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-bromo-2-iodo-4-methylbenzene (also known as 4-bromo-3-iodotoluene), a versatile dihalogenated aromatic compound. It details experimental protocols for its application in key organic transformations and outlines a representative synthetic procedure. The document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, facilitating the effective use of this important building block.

Introduction

This compound is a key intermediate in organic synthesis, valued for its unique structural and reactivity profile.[1] The presence of two different halogen atoms on the aromatic ring, bromine and iodine, allows for selective functionalization through various cross-coupling reactions.[1] This differential reactivity is pivotal in the construction of complex molecular architectures, making it an essential tool in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide summarizes the known physicochemical properties of this compound and provides detailed experimental procedures for its use in synthetic chemistry.

Physicochemical Properties

The quantitative physicochemical data for this compound (CAS Number: 858841-53-9) are summarized in the table below. It is important to note that while some sources describe the compound as a solid, others may refer to its isomers which can be liquids.[3]

PropertyValueReference
Molecular Formula C₇H₆BrI[4]
Molecular Weight 296.93 g/mol [5][6]
Physical Form Solid[3]
Boiling Point 271.5°C at 760 mmHg[3]
Density 2.084 g/mL at 25°C[5][6]
Refractive Index n20/D 1.646[5][6]
Purity ≥96%[4]

Note: Experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely available in the public domain. Researchers may need to acquire this data upon purchase from commercial suppliers or through their own analytical characterization.

Experimental Protocols

Representative Synthesis of a Bromo-iodotoluene Derivative

The following protocol describes the synthesis of 3-bromo-4-iodotoluene from 2-bromo-4-methylaniline, which is a representative method for the introduction of an iodine atom onto a substituted aminobenzene via a diazotization reaction.[7] This method can be adapted for the synthesis of other isomers.

Materials:

  • 2-bromo-4-methylaniline (29 mmol)

  • Acetonitrile (80 mL)

  • Concentrated hydrochloric acid (15 mL)

  • Water (150 mL)

  • Sodium nitrite (34.87 mmol)

  • Potassium iodide (43.59 mmol)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 2-bromo-4-methylaniline in acetonitrile. Add an aqueous solution of hydrochloric acid (prepared from 15 mL of concentrated HCl and 50 mL of water).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture at a temperature below 5°C for 30 minutes.

  • To the reaction mixture, add a solution of potassium iodide in water.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into water (300 mL) and extract with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product as a brown oil.

  • Purify the crude product by distillation to obtain the final product.[7]

Regioselective Suzuki-Miyaura Coupling

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound allows for selective cross-coupling reactions. The C-I bond is more reactive towards palladium-catalyzed Suzuki-Miyaura coupling. The following is a general protocol.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Regioselective Sonogashira Coupling

Similar to the Suzuki-Miyaura coupling, the Sonogashira coupling can be performed selectively at the more reactive C-I bond of this compound.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (5 mL)

  • Toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene and the amine base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflow: Regioselective Cross-Coupling

The following diagram illustrates the logical workflow for the regioselective functionalization of this compound in palladium-catalyzed cross-coupling reactions.

G Regioselective Cross-Coupling of this compound A This compound B Suzuki or Sonogashira Coupling (Milder Conditions) A->B Selective reaction at C-I bond C Mono-functionalized Product (Bromine intact) B->C D Further Cross-Coupling (Harsher Conditions) C->D Reaction at C-Br bond E Di-functionalized Product D->E

References

An In-depth Technical Guide to 1-Bromo-2-iodo-4-methylbenzene (CAS 858841-53-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-iodo-4-methylbenzene (also known as 4-Bromo-3-iodotoluene), CAS number 858841-53-9. This dihalogenated aromatic compound is a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its utility is primarily derived from the differential reactivity of the carbon-iodine and carbon-bromine bonds, which allows for selective and sequential functionalization through various cross-coupling reactions. This document consolidates available physicochemical data, provides detailed experimental protocols for its synthesis and key applications, and includes visualizations of reaction workflows.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. It is important to note that while some data is reported specifically for CAS 858841-53-9, other data points are derived from closely related isomers or computational predictions due to the limited availability of experimentally determined values in public literature.

Table 1: Physical and Chemical Properties
PropertyValueSource
CAS Number 858841-53-9Synquest Labs[1]
Synonyms 4-Bromo-3-iodotolueneSigma-Aldrich[2]
Molecular Formula C₇H₆BrIChem-Impex[3]
Molecular Weight 296.93 g/mol Sigma-Aldrich[2], Chem-Impex[3]
Appearance Red LiquidChem-Impex[4]
Density 2.084 g/mL at 25 °CSigma-Aldrich[5]
Boiling Point 271.5 °CChem-Impex[4]
Refractive Index n20/D 1.646Sigma-Aldrich[5]
Flash Point >110 °C (>230 °F) - closed cupSigma-Aldrich[2]
Storage Store at 0-8°C, protect from lightChemScene[6], Chem-Impex[3]
Table 2: Predicted Spectroscopic Data

No publicly available experimental spectra for CAS 858841-53-9 were identified. The following data is based on computational predictions and analysis of closely related compounds. Researchers should verify the identity of their materials using their own analytical data.

Spectroscopy Predicted Chemical Shift (δ) / Mass-to-Charge Ratio (m/z)
¹H NMR (CDCl₃)~7.8 ppm (d, 1H), ~7.4 ppm (d, 1H), ~6.9 ppm (dd, 1H), ~2.3 ppm (s, 3H)
¹³C NMR (CDCl₃)~140, 138, 132, 130, 125, 100, 21 ppm
Mass Spec. (EI) m/z 296/298 (M⁺, isotopic pattern for Br), 169 (M⁺ - I), 117 (M⁺ - Br - I)
Infrared (IR) ~3000-2850 cm⁻¹ (C-H stretch), ~1600-1450 cm⁻¹ (C=C aromatic), ~800-600 cm⁻¹ (C-Br, C-I stretch)

Synthesis and Purification

Proposed Synthesis of this compound

The proposed synthesis proceeds via a Sandmeyer-type reaction, starting from the commercially available 3-bromo-4-methylaniline.

  • Diazotization:

    • Dissolve 3-bromo-4-methylaniline (1 equivalent) in a mixture of acetonitrile and aqueous hydrochloric acid.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.2 equivalents) in water, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (KI, 1.5 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

    • Allow the reaction mixture to stir and warm to room temperature overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent such as dichloromethane or diethyl ether.

    • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove excess iodine), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Synthesis of this compound cluster_synthesis Synthesis Workflow Start 3-Bromo-4-methylaniline Step1 1. Diazotization (NaNO₂, HCl, 0-5°C) Start->Step1 Reagents Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 2. Iodination (KI, H₂O) Intermediate->Step2 Reagents Crude Crude Product Step2->Crude Step3 3. Work-up & Purification (Extraction, Chromatography/Distillation) Crude->Step3 End This compound Step3->End Final Product

Proposed synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a highly useful building block due to the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond, allowing for selective functionalization.[3]

Regioselective Suzuki-Miyaura Coupling

This reaction enables the selective formation of a carbon-carbon bond at the 2-position (iodine position), leaving the bromine at the 1-position available for subsequent transformations.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction Execution:

    • Add degassed solvents (e.g., a mixture of toluene and water) via syringe.

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling cluster_suzuki Regioselective Suzuki-Miyaura Coupling Workflow Reactants This compound + Arylboronic Acid Conditions Catalyst: Pd(PPh₃)₄ Base: K₂CO₃ Solvent: Toluene/H₂O Heat (80-100°C) Reactants->Conditions Reaction Product 2-Aryl-1-bromo-4-methylbenzene Conditions->Product Forms Workup Work-up & Purification Product->Workup Purified to

Workflow for regioselective Suzuki-Miyaura coupling.
Regioselective Sonogashira Coupling

Similar to the Suzuki coupling, the Sonogashira reaction allows for the selective formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a suitable solvent like triethylamine or a mixture of THF and an amine base.

    • Degas the mixture by bubbling with an inert gas.

  • Reaction Execution:

    • Add the terminal alkyne (1.2 mmol) via syringe.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Role in Drug Development and Signaling Pathways

Currently, there is no direct evidence in the reviewed literature linking this compound to the modulation of specific biological signaling pathways. Its primary role in drug development is that of a versatile chemical building block.[3]

The synthetic methodologies described above, particularly sequential cross-coupling reactions, allow for the construction of complex, highly substituted aromatic and biaryl structures. These scaffolds are frequently found in biologically active molecules and approved pharmaceuticals. For instance, the synthesis of substituted biaryls can be a key step in creating kinase inhibitors, and the introduction of alkyne functionalities can be used to develop probes for bioorthogonal chemistry or as precursors to heterocyclic ring systems common in medicinal chemistry.

Therefore, while this compound itself is not known to be biologically active, its utility in efficiently creating diverse molecular libraries makes it a valuable tool for drug discovery professionals aiming to synthesize novel compounds that may interact with a wide range of cellular signaling pathways.

Role_in_Drug_Development cluster_drugdev Logical Relationship in Drug Discovery A This compound (Building Block) B Sequential Cross-Coupling (Suzuki, Sonogashira, etc.) A->B is used in C Diverse Molecular Scaffolds (Biaryls, Alkynyl Aromatics) B->C to generate D Novel Biologically Active Molecules (e.g., Kinase Inhibitors, Probes) C->D form basis of E Interaction with Cellular Signaling Pathways D->E potentially modulate

Role of the compound in the drug discovery process.

Safety and Handling

This compound is classified as toxic if swallowed and may cause long-lasting harmful effects to aquatic life.[2]

  • Hazard Statements: H301 (Toxic if swallowed), H413 (May cause long lasting harmful effects to aquatic life).

  • Precautionary Statements: P264, P270, P273, P301+P310, P330, P405, P501.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a specialized chemical intermediate with significant potential for the synthesis of complex organic molecules. Its value lies in the orthogonal reactivity of its carbon-halogen bonds, which enables chemists to perform selective and sequential cross-coupling reactions. While direct biological activity has not been reported, its role as a scaffold for creating novel compounds makes it a relevant and powerful tool for researchers in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in its effective utilization in research and development.

References

In-Depth Technical Guide: 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 1-Bromo-2-iodo-4-methylbenzene (CAS No. 858841-53-9), a versatile halogenated aromatic compound. This key intermediate is valuable in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and fine chemical industries.[1] Its unique substitution pattern offers distinct advantages in regioselective cross-coupling reactions, making it a strategic component in modern synthetic chemistry.

Molecular Structure and Properties

This compound, also known as 4-Bromo-3-iodotoluene, possesses a molecular formula of C₇H₆BrI and a molecular weight of 296.93 g/mol . The structure features a toluene backbone substituted with a bromine atom at position 1, an iodine atom at position 2, and a methyl group at position 4.

Molecular Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties:

PropertyValueReference
CAS Number 858841-53-9[1]
Molecular Formula C₇H₆BrI[1]
Molecular Weight 296.93 g/mol [1]
Appearance Red Liquid[1]
Boiling Point 271.5 °C[1]
Purity ≥ 97% (GC)[1]

Spectroscopic Data

Due to the limited availability of experimentally derived spectra for this compound, the following data is based on closely related isomers and predictive models. Researchers should verify the identity of the compound using their own analytical data.

Infrared (IR) Spectroscopy:

An experimental FTIR spectrum is available for the synonym 4-Bromo-3-iodotoluene. Key absorptions are expected in the aromatic C-H stretching region (3100-3000 cm⁻¹), the methyl C-H stretching region (2950-2850 cm⁻¹), and the fingerprint region, which will contain characteristic C-C stretching and C-H bending vibrations, as well as absorptions indicative of the C-Br and C-I bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicted ¹H and ¹³C NMR data for the closely related isomer, 2-Bromo-1-iodo-4-methylbenzene, suggest the following peak assignments. The actual spectra of this compound will differ but should show a similar pattern of three distinct aromatic proton signals and one singlet for the methyl group.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
~7.65Doublet1HAromatic H
~7.35Doublet of Doublets1HAromatic H
~6.95Doublet1HAromatic H
~2.40Singlet3H-CH₃

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity and position of the halogen substituents.

Mass Spectrometry (MS):

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), a characteristic M+2 peak of nearly equal intensity will be observed. Fragmentation patterns will likely involve the loss of the halogen atoms and the methyl group.

Experimental Protocols

Synthesis:

Proposed Synthetic Workflow:

Synthesis_Workflow Start 2-Amino-4-bromotoluene Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (KI) Diazonium->Sandmeyer Product This compound Sandmeyer->Product Purification Purification (Extraction, Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthetic workflow for this compound.

General Protocol for Spectroscopic Analysis:

  • NMR Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to acquire the spectrum.

  • IR Spectroscopy (ATR): Place a small drop of the liquid sample directly onto the ATR crystal and acquire the spectrum.

  • Mass Spectrometry (EI): Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph for GC-MS analysis.

Applications in Drug Development

This compound is a valuable building block in pharmaceutical synthesis due to the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for regioselective and sequential functionalization, a powerful strategy for building complex molecular architectures found in many therapeutic agents.

Regioselective Cross-Coupling Reactions:

The differential reactivity enables a stepwise approach to synthesis. For instance, a Suzuki or Sonogashira coupling can be performed selectively at the more reactive iodo-position, leaving the bromo-position available for a subsequent, different cross-coupling reaction.

Logical Relationship of Reactivity:

Reactivity StartingMaterial This compound C_I_Reaction Reaction at C-I bond (e.g., Suzuki, Sonogashira) StartingMaterial->C_I_Reaction Intermediate Brominated Intermediate C_I_Reaction->Intermediate C_Br_Reaction Reaction at C-Br bond (e.g., Suzuki, Buchwald-Hartwig) Intermediate->C_Br_Reaction FinalProduct Disubstituted Product C_Br_Reaction->FinalProduct

Caption: Sequential reactivity of this compound.

While specific examples of this compound in the synthesis of named drugs are not prevalent in the public domain, its structural motifs are relevant to the synthesis of various classes of bioactive molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators, where substituted aromatic cores are common. The ability to introduce diverse substituents in a controlled manner makes this compound a valuable tool for generating compound libraries for drug discovery screening.

Disclaimer: The information provided in this technical guide is intended for research and development purposes only. All chemical handling and reactions should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions. The spectroscopic data presented is largely predictive and should be confirmed by experimental analysis.

References

An In-depth Technical Guide to 1-Bromo-2-iodo-4-methylbenzene: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Bromo-2-iodo-4-methylbenzene, a versatile halogenated aromatic compound.[1][2] Due to its unique reactivity, this compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence of both bromine and iodine atoms on the benzene ring offers distinct advantages for various chemical transformations, including electrophilic aromatic substitution and cross-coupling reactions like Suzuki and Sonogashira reactions.[2]

Physicochemical and Toxicological Data

A summary of the known physical, chemical, and toxicological properties of this compound and its isomers is presented below. It is important to note that specific toxicological data for this exact compound is limited, and much of the hazard information is derived from data on structurally similar halogenated aromatic compounds.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 858841-53-9[2]
Molecular Formula C₇H₆BrI[2]
Molecular Weight 296.93 g/mol [2]
Appearance Red Liquid[2]
Boiling Point 271.5 °C[2]
Purity ≥ 97% (GC)[2]
Storage Temperature 0-8°C[2]

Table 2: Hazard Identification and Classification

HazardClassificationSource
GHS Pictogram GHS06 (Toxic)[3]
Signal Word Danger[3]
Hazard Statements H301 (Toxic if swallowed), H413 (May cause long lasting harmful effects to aquatic life)[3]
Precautionary Statements P264, P270, P273, P330, P405, P501[3]
UN Number 2811[3]
Hazard Class 6.1 (Toxic)[3]
Packing Group III[3]

Note: For the isomeric compound 4-Bromo-2-iodo-1-methylbenzene (CAS 260558-15-4), the following GHS classifications are reported: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

Experimental Protocols

Proposed Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the synthesis of aryl halides from aryl diazonium salts.[5] This proposed protocol outlines a plausible route to this compound starting from 4-Bromo-3-methylaniline.

Objective: To synthesize this compound.

Materials:

  • 4-Bromo-3-methylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Potassium iodide (KI)

  • Copper(I) iodide (CuI) - as catalyst

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium thiosulfate (Na₂S₂O₃) solution, 10%

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve a specific molar quantity of 4-Bromo-3-methylaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise from the dropping funnel, maintaining the temperature between 0-5°C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (Iodination):

    • In a separate beaker, prepare a solution of potassium iodide and a catalytic amount of copper(I) iodide in water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for a period to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), a 10% sodium thiosulfate solution (to remove any excess iodine), and finally with distilled water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

    • Further purification can be achieved by column chromatography or distillation under reduced pressure.

General Protocol for Safe Handling of Halogenated Aromatic Compounds

This protocol provides a general workflow for the safe handling of halogenated aromatic compounds like this compound.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before starting any work, thoroughly read and understand the SDS for the specific chemical. Pay close attention to hazard statements, precautionary measures, and emergency procedures.
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
  • Work Area Preparation: Ensure a chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.

2. Handling:

  • Aliquotting: Carefully measure and transfer the required amount of the chemical using appropriate tools to minimize the risk of spills.
  • Performing the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.

3. Cleanup and Disposal:

  • Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.
  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated and properly labeled waste container.
  • Waste Disposal: Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.

Visualizations

G cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Aliquot Chemical Aliquot Chemical Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Prepare Work Area->Aliquot Chemical Perform Reaction in Fume Hood Perform Reaction in Fume Hood Aliquot Chemical->Perform Reaction in Fume Hood Decontaminate Glassware Decontaminate Glassware Perform Reaction in Fume Hood->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: Experimental workflow for the safe handling of halogenated aromatic compounds.

G 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline Diazonium Salt Diazonium Salt 4-Bromo-3-methylaniline->Diazonium Salt 1. NaNO2, HCl 2. 0-5°C This compound This compound Diazonium Salt->this compound KI, CuI (cat.)

Caption: Proposed synthesis pathway for this compound.

Biological Activity and Metabolism

The toxicity of many halogenated solvents is linked to their biotransformation, which can lead to the formation of reactive electrophilic intermediates.[6] The metabolism of toluene in humans primarily involves oxidation of the methyl group to benzyl alcohol, which is further oxidized to benzoic acid and excreted.[7][8] A minor pathway involves the formation of cresols through epoxidation of the aromatic ring.[7][8] It is plausible that this compound could undergo similar metabolic transformations, potentially leading to the formation of halogenated benzyl alcohol or cresol derivatives. The presence of bromine and iodine atoms may influence the rate and regioselectivity of these metabolic reactions. Further toxicological and metabolic studies are required to fully characterize the biological effects of this compound.

First Aid and Emergency Procedures

In case of exposure, follow these first aid measures immediately:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.

  • Inhalation: Remove from exposure and move to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Clean mouth with water. Get medical attention.

Disposal Considerations

Waste from this compound must be treated as hazardous waste.[9] Dispose of contents and container in accordance with local, regional, national, and international regulations.[9] Do not allow the product to enter drains. Halogenated waste should be collected in a designated, properly labeled, and sealed container for disposal by a licensed professional waste disposal service.

References

Spectroscopic Profile of 1-Bromo-2-iodo-4-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2-iodo-4-methylbenzene (IUPAC name: this compound), a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis. Given the limited availability of direct experimental spectra for this specific isomer, this document compiles available data for closely related isomers and provides predicted spectroscopic data to support researchers in compound identification and characterization. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented, alongside a logical workflow for spectroscopic analysis, to facilitate further research and application of this compound in pharmaceutical and materials science development.

Introduction

This compound is a polysubstituted aromatic hydrocarbon featuring bromine, iodine, and a methyl group on a benzene ring. This substitution pattern makes it a valuable building block in synthetic organic chemistry, particularly in cross-coupling reactions such as Suzuki and Sonogashira couplings, where the differential reactivity of the carbon-halogen bonds can be strategically exploited.[1] The presence of multiple reactive sites allows for the sequential introduction of various functional groups, enabling the synthesis of complex molecular architectures.[1] Such compounds are pivotal in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1]

Accurate and comprehensive spectroscopic data is fundamental for the unambiguous identification, purity assessment, and quality control of such chemical intermediates. This guide aims to address the current information gap by providing a consolidated resource of available and predicted spectroscopic data, alongside standardized methodologies for its acquisition.

Spectroscopic Data

Due to a scarcity of publicly available experimental data for this compound, this section presents data for a closely related isomer, 4-Bromo-3-iodotoluene, and predicted data for a similar isomer, 2-Bromo-1-iodo-4-methylbenzene. This information serves as a valuable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for 4-Bromo-3-iodotoluene

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.17brAromatic CH
7.64sAromatic CH
7.34d8.0Aromatic CH
7.19t8.0Aromatic CH
7.05d8.0Aromatic CH
2.16s-CH₃
Solvent: CDCl₃, Frequency: 400 MHz[2]

Table 2: ¹³C NMR Data for 4-Bromo-3-iodotoluene

Chemical Shift (δ) ppmAssignment
169.1Aromatic C
139.2Aromatic C
134.5Aromatic C
129.9Aromatic C
124.3Aromatic C
120.2Aromatic C
118.1Aromatic C
24.4-CH₃
Solvent: CDCl₃, Frequency: 100 MHz[2]

Table 3: Predicted ¹H NMR Data for 2-Bromo-1-iodo-4-methylbenzene

Predicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) HzAssignment
7.72d1.8H-3
7.21dd8.2, 1.8H-5
6.98d8.2H-6
2.30s-CH₃
Solvent: CDCl₃[3]

Table 4: Predicted ¹³C NMR Data for 2-Bromo-1-iodo-4-methylbenzene

Predicted Chemical Shift (δ) ppmAssignment
141.2C-4
139.8C-5
132.1C-3
129.6C-6
121.5C-2
100.8C-1
20.7-CH₃
Solvent: CDCl₃[3]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted IR Absorption Bands for 2-Bromo-1-iodo-4-methylbenzene

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (-CH₃)
1600-1450StrongAromatic C=C Bending
1200-1000StrongC-Br Stretch
~1000StrongC-I Stretch
850-800StrongC-H Out-of-plane Bending (Substituted Benzene)
Predicted Data[3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Table 6: Predicted Mass Spectrometry Data for 2-Bromo-1-iodo-4-methylbenzene

m/zRelative Intensity (%)Assignment
296High[M]⁺ (with ⁷⁹Br)
298High[M]⁺ (with ⁸¹Br)
169Moderate[M - I]⁺
171Moderate[M - I]⁺
91High[C₇H₇]⁺
Predicted Data[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Acquisition:

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle to create a fine, homogeneous powder.

    • Press the powder into a transparent pellet using a hydraulic press.[3]

  • Sample Preparation (Thin Film Method for Liquids/Oils):

    • If the sample is a liquid, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Alternatively, dissolve the sample in a volatile solvent, deposit a drop onto a salt plate, and allow the solvent to evaporate.[3]

  • Instrumentation:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates).

    • Collect the sample spectrum and ratio it against the background.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed.

  • Instrumentation:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • The choice of mass analyzer (e.g., quadrupole, time-of-flight) will depend on the desired resolution and accuracy.

Spectroscopic Analysis Workflow

The structural elucidation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques. The logical flow of this analysis is depicted below.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Synthesis of This compound MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR NMR NMR Spectroscopy Synthesis->NMR MW_Formula Molecular Weight & Elemental Formula MS->MW_Formula Func_Groups Functional Groups IR->Func_Groups H_C_Framework ¹H and ¹³C Framework NMR->H_C_Framework Structure Structure Confirmation MW_Formula->Structure Func_Groups->Structure H_C_Framework->Structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

This technical guide consolidates the available and predicted spectroscopic data for this compound and its isomers, providing a crucial resource for researchers in organic synthesis, drug discovery, and materials science. The detailed experimental protocols and the logical workflow for structural analysis are intended to standardize and streamline the characterization of this and related halogenated aromatic compounds. As more experimental data becomes publicly available, this guide will be updated to provide the most current and comprehensive information to the scientific community.

References

Technical Guide: Solubility Profile of 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 1-Bromo-2-iodo-4-methylbenzene (CAS No. 858841-53-9). Due to the limited availability of specific experimental data for this compound, this guide consolidates predicted data, qualitative information from structurally similar compounds, and detailed experimental protocols for determining its solubility.

Core Data Presentation

Table 1: Solubility Data for this compound

SolventTypeSolubilitySource
WaterPredicted0.0103 mg/mL[1]
EthanolQualitativeSolubleInferred from Bromotoluenes[2][3][4][5]
Diethyl EtherQualitativeSolubleInferred from Bromotoluenes[2][3][4][5]
BenzeneQualitativeSolubleInferred from Bromotoluenes[2]

Note: The solubility in organic solvents is inferred from the general behavior of bromotoluenes, which are structurally similar to this compound.

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound in various solvents. These protocols are adapted from established general procedures for organic compounds.[6][7][8][9]

Protocol 1: Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of this compound in water.

Materials:

  • This compound

  • Distilled or deionized water

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions of this compound in a suitable organic solvent (e.g., acetonitrile) of known concentrations.

  • Add an excess amount of this compound to a known volume of water in a sealed vial.

  • Place the vial in a constant temperature shaker bath (e.g., at 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed to let undissolved solid settle.

  • Centrifuge the suspension to further separate the solid and aqueous phases.

  • Carefully withdraw a known volume of the clear supernatant (the saturated aqueous solution).

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • The solubility is then calculated from the measured concentration and the dilution factor.

Protocol 2: Qualitative and Semi-Quantitative Solubility in Organic Solvents

Objective: To determine the qualitative solubility and estimate the approximate solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Graduated pipettes or micropipettes

Procedure:

  • Add a small, pre-weighed amount of this compound (e.g., 10 mg) to a test tube.

  • Add the selected organic solvent in small, incremental volumes (e.g., 0.1 mL at a time).

  • After each addition, vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution for the complete dissolution of the solid.

  • Continue adding the solvent until the solid is fully dissolved.

  • Record the total volume of solvent required to dissolve the initial amount of the compound.

  • The solubility can be classified based on the volume of solvent required (e.g., very soluble, soluble, sparingly soluble, insoluble) and a semi-quantitative value can be calculated (e.g., in mg/mL).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of an organic compound like this compound.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_aqueous Aqueous Solubility cluster_organic Organic Solvent Solubility start Start: Obtain pure This compound weigh Weigh a precise amount of the compound start->weigh add_water Add excess compound to a known volume of water weigh->add_water add_solvent Add solvent incrementally to a known mass of compound weigh->add_solvent equilibrate Equilibrate at a constant temperature (e.g., 24-48h) add_water->equilibrate separate Separate solid and liquid phases (Centrifugation) equilibrate->separate analyze Analyze supernatant (HPLC/UV-Vis) separate->analyze calc_aq Calculate aqueous solubility analyze->calc_aq end End: Report Solubility Profile calc_aq->end dissolve Vortex until complete dissolution add_solvent->dissolve record_vol Record the total volume of solvent used dissolve->record_vol calc_org Calculate/Classify organic solubility record_vol->calc_org calc_org->end

Caption: Workflow for determining the aqueous and organic solvent solubility of this compound.

Logical_Relationship_Solubility Compound This compound (Analyte) Process Dissolution Process (Equilibration) Compound->Process Solvent Solvent (Water, Ethanol, etc.) Solvent->Process Saturated_Solution Saturated Solution (Analyte at max concentration) Process->Saturated_Solution Analysis Quantitative Analysis (e.g., HPLC) Saturated_Solution->Analysis Result Solubility Data (mg/mL or mol/L) Analysis->Result

Caption: Logical relationship of components in a solubility determination experiment.

References

Commercial Suppliers and Synthetic Applications of 1-Bromo-2-iodo-4-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 1-Bromo-2-iodo-4-methylbenzene, a key intermediate in organic synthesis. Furthermore, it details experimental protocols for its application in widely utilized cross-coupling reactions, crucial for the development of novel pharmaceuticals and complex molecular architectures.

Commercial Availability

This compound is readily available from a variety of commercial suppliers. The table below summarizes key quantitative data from several vendors to facilitate procurement decisions. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

SupplierCAS Number(s)PurityAvailable QuantitiesPhysical Form
Sigma-Aldrich 202865-85-898%5 g, 10 g, 25 gClear, slightly pale yellow to yellow liquid
Chem-Impex 858841-53-9≥ 97% (GC)-Red Liquid[1]
Amerigo Scientific -High Quality--
iChemical 202865-85-8-Custom packages available-
ChemScene 858841-53-9≥96%--
JMR Biosciences 858841-53-998%LoosePowder[2]
FUJIFILM Wako ----

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₆BrIChem-Impex
Molecular Weight 296.93 g/mol Chem-Impex
Boiling Point 148°C @ 20mm HgiChemical
Density 2.07 g/cm³iChemical
Refractive Index 1.6500iChemical
Storage Temperature 0-8°CChem-Impex

Applications in Organic Synthesis

This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization. The C-I bond is more reactive, enabling regioselective coupling reactions while leaving the C-Br bond available for subsequent transformations. This dual reactivity is highly valuable in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][3]

The following sections provide detailed experimental protocols for key cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[4][5]

This protocol describes the selective coupling at the C-I bond of this compound with an arylboronic acid.

Reagents and Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene and water)

  • Schlenk flask

  • Standard laboratory glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (e.g., 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln Transmetalation Transmetalation Ar-Pd(II)(X)Ln->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Transmetalation->Ar-Pd(II)(Ar')Ln Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6]

This protocol details the selective coupling of a terminal alkyne at the C-I position of this compound.

Reagents and Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., anhydrous THF)

  • Schlenk flask

  • Standard laboratory glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne (1.1 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.[3]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)(X)Ln->Transmetalation_Pd Ar-Pd(II)(alkynyl)Ln Ar-Pd(II)(alkynyl)Ln Transmetalation_Pd->Ar-Pd(II)(alkynyl)Ln Reductive Elimination Reductive Elimination Ar-Pd(II)(alkynyl)Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-alkyne Ar-alkyne Reductive Elimination->Ar-alkyne CuX CuX Alkyne Deprotonation Alkyne Deprotonation CuX->Alkyne Deprotonation R-C≡C-H Base Cu-alkynyl Cu-alkynyl Alkyne Deprotonation->Cu-alkynyl Cu-alkynyl->Transmetalation_Pd

Caption: Sonogashira Coupling Catalytic Cycles.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7]

This protocol provides a general procedure for the Heck reaction of an aryl bromide with an alkene. A similar procedure can be adapted for this compound, likely reacting at the C-Br bond after functionalization of the C-I bond.

Reagents and Materials:

  • Aryl bromide (e.g., the product from a previous coupling at the iodo position)

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine)

  • Base (e.g., triethylamine)

  • Solvent (e.g., anhydrous DMF)

  • Round-bottom flask with condenser

  • Standard laboratory glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry, oven-baked round-bottom flask, add the aryl bromide (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous DMF, the alkene (1.2 equiv.), and triethylamine (1.5 equiv.) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute with an organic solvent like diethyl ether and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[8]

Heck_Reaction Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln Alkene Insertion Alkene Insertion Ar-Pd(II)(X)Ln->Alkene Insertion Alkene R-CH2-CH(Ar)-Pd(II)(X)Ln R-CH2-CH(Ar)-Pd(II)(X)Ln Alkene Insertion->R-CH2-CH(Ar)-Pd(II)(X)Ln Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)(X)Ln->Beta-Hydride Elimination Ar-Alkene Ar-Alkene Beta-Hydride Elimination->Ar-Alkene H-Pd(II)(X)Ln H-Pd(II)(X)Ln Beta-Hydride Elimination->H-Pd(II)(X)Ln Base Regeneration Base Regeneration H-Pd(II)(X)Ln->Base Regeneration Base Base Regeneration->Pd(0)Ln

Caption: Heck Reaction Catalytic Cycle.

Experimental Workflow

The following diagram illustrates a general workflow for the procurement and utilization of this compound in a research setting.

Experimental_Workflow cluster_procurement Procurement cluster_synthesis Synthesis cluster_application Downstream Application Supplier_Identification Identify Suppliers Data_Comparison Compare Purity, Price, Availability Supplier_Identification->Data_Comparison Purchase_Order Place Purchase Order Data_Comparison->Purchase_Order Receiving_QC Receiving & Quality Control Purchase_Order->Receiving_QC Reaction_Setup Reaction Setup (e.g., Suzuki Coupling) Receiving_QC->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, GC-MS) Reaction_Setup->Reaction_Monitoring Workup_Purification Workup & Purification Reaction_Monitoring->Workup_Purification Characterization Product Characterization (NMR, MS) Workup_Purification->Characterization Further_Synthesis Further Synthetic Steps Characterization->Further_Synthesis Biological_Screening Biological Screening Further_Synthesis->Biological_Screening

Caption: General Research Workflow.

References

An In-depth Technical Guide on the Differential Reactivity of C-Br vs. C-I Bonds in 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-2-iodo-4-methylbenzene is a versatile dihalogenated aromatic compound that serves as a crucial building block in modern organic synthesis. Its utility is centered on the pronounced difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond, being weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allows for highly regioselective functionalization. This enables the sequential introduction of diverse molecular fragments, facilitating the efficient construction of complex organic molecules for applications in pharmaceuticals, agrochemicals, and materials science.[1][2] This guide provides a comprehensive analysis of the factors governing this differential reactivity, supported by quantitative data, detailed experimental protocols for selective transformations, and graphical representations of the underlying principles and workflows.

Core Principles: Bond Strength and Reactivity

The selective reactivity of this compound is fundamentally governed by the disparate bond dissociation energies (BDEs) of the C-I and C-Br bonds. The C-I bond is inherently weaker than the C-Br bond, a trend that holds true for aryl halides in general.[3][4] This lower bond energy means that less energy is required to cleave the C-I bond, making it more reactive, particularly in the rate-determining oxidative addition step of many cross-coupling catalytic cycles.[4][5]

The general order of reactivity for carbon-halogen bonds in such reactions is C-I > C-Br > C-Cl > C-F.[3][4] This principle is the cornerstone for achieving selective functionalization of di- and polyhalogenated aromatic compounds.

Quantitative Data: Bond Dissociation Energies

The following table summarizes the average bond dissociation energies for C-I and C-Br bonds in aryl and methyl contexts, illustrating the quantitative basis for the observed reactivity differences.

Bond TypeCompound ContextAverage Bond Dissociation Energy (kJ/mol)
C-I Aryl Halides~213 - 285
C-Br Aryl Halides~285 - 335

Data compiled from various sources.[4][6][7]

This significant energy difference allows for the careful tuning of reaction conditions to favor the cleavage of the C-I bond while leaving the C-Br bond intact for subsequent transformations.[1]

Logical Relationship of Bond Properties and Reactivity

The interplay between bond energy, bond polarity, and leaving group ability dictates the reactivity of the C-I and C-Br bonds. While the C-Br bond is more polar than the C-I bond due to the higher electronegativity of bromine, the dominant factor in palladium-catalyzed cross-coupling reactions is the bond strength.[4] The weaker C-I bond leads to a faster rate of oxidative addition, the crucial initial step in the catalytic cycle.

G cluster_bond_properties Bond Properties cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling cluster_mechanistic_step Key Mechanistic Step BDE Bond Dissociation Energy (C-I < C-Br) OxidativeAddition Rate of Oxidative Addition (C-I > C-Br) BDE->OxidativeAddition Dominant Factor Polarity Bond Polarity (C-I < C-Br) Polarity->OxidativeAddition Minor Factor Reactivity Reactivity (C-I > C-Br) OxidativeAddition->Reactivity

Caption: Relationship between bond properties and reactivity.

Experimental Protocols for Selective Reactions

The differential reactivity of the C-I and C-Br bonds in this compound enables a variety of selective cross-coupling reactions. Below are detailed protocols for three common transformations.

Regioselective Suzuki-Miyaura Coupling

This reaction selectively forms a C-C bond at the C-I position.

Reaction: this compound + Arylboronic acid → 2-Bromo-1-aryl-4-methylbenzene

Materials:

ReagentMolar Equivalents
This compound1.0
Arylboronic acid1.2
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.03
Base (e.g., K₂CO₃)2.0
Solvent (e.g., Toluene/Water)-

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.[1]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1][8]

  • Add the degassed solvent system (e.g., a mixture of toluene and water).[1][9]

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.[5]

  • Monitor the reaction progress by TLC or GC-MS.[1]

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.[8]

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.[1][5]

  • Purify the crude product by column chromatography.[1]

Regioselective Sonogashira Coupling

This protocol achieves selective C-C bond formation between the C-I position and a terminal alkyne.

Reaction: this compound + Terminal Alkyne → 1-Bromo-2-(alkynyl)-4-methylbenzene

Materials:

ReagentMolar Equivalents
This compound1.0
Terminal Alkyne1.2
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)0.02
Copper(I) Iodide (CuI)0.04
Base (e.g., Triethylamine)2.0
Solvent (e.g., THF or DMF)-

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and CuI in the anhydrous, degassed solvent.

  • Add the terminal alkyne and the base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.

  • Perform a standard aqueous work-up and extract the product.

  • Purify the product via column chromatography.

Regioselective Buchwald-Hartwig Amination

This method allows for the selective formation of a C-N bond at the C-I position.

Reaction: this compound + Amine → N-Aryl-2-bromo-4-methylaniline

Materials:

ReagentMolar Equivalents
This compound1.0
Amine1.2
Palladium Catalyst (e.g., Pd₂(dba)₃)0.02
Ligand (e.g., Xantphos)0.04
Base (e.g., Cs₂CO₃)1.5
Solvent (e.g., Toluene or Dioxane)-

Procedure:

  • To an oven-dried resealable Schlenk tube, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound, the amine, and the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.

  • Concentrate the solvent and purify the crude product by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a selective cross-coupling reaction involving this compound.

G Setup Reaction Setup (Inert Atmosphere) Reagents Add this compound, Coupling Partner, Base, Catalyst Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir (e.g., 80-100 °C, 4-24h) Solvent->Reaction Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Periodically Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up Monitoring->Workup Upon Completion Extraction Extract with Organic Solvent Workup->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Typical experimental workflow for selective cross-coupling.

Conclusion

The differential reactivity of the C-I and C-Br bonds in this compound provides a reliable and powerful strategy for the regioselective synthesis of complex aromatic compounds.[1] A thorough understanding of the underlying principles of bond energies, coupled with carefully optimized experimental protocols, allows researchers and drug development professionals to leverage this versatile building block to its full potential. The ability to perform sequential cross-coupling reactions by first functionalizing the more reactive C-I bond and subsequently targeting the C-Br bond significantly enhances synthetic efficiency and molecular diversity.[1]

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 1-Bromo-2-iodo-4-methylbenzene. This polysubstituted benzene derivative presents a unique case for studying regioselectivity in EAS reactions due to the interplay of electronic and steric effects of its three distinct substituents: a weakly activating methyl group and two deactivating but ortho-, para-directing halogen atoms. Understanding these reactions is crucial for the strategic synthesis of complex aromatic compounds in pharmaceutical and materials science research.[1]

Core Concepts: Substituent Effects on the Benzene Ring

The outcome of electrophilic aromatic substitution on a substituted benzene ring is primarily governed by the nature of the substituents already present. These substituents influence both the reaction rate and the position of the incoming electrophile.

  • Activating and Deactivating Groups: Activating groups increase the rate of reaction compared to unsubstituted benzene by donating electron density to the ring, thereby stabilizing the carbocation intermediate (arenium ion).[2][3] Deactivating groups, conversely, withdraw electron density, making the ring less reactive.[2][3]

    • The methyl group (-CH₃) is a weakly activating group through an inductive electron-donating effect.[2]

    • Halogens (-Br, -I) are deactivating groups due to their inductive electron-withdrawing effect.[4] However, they possess lone pairs of electrons that can be donated to the ring through resonance.

  • Directing Effects: Substituents also direct the incoming electrophile to specific positions on the ring.

    • Ortho-, Para-Directors: These groups direct the incoming electrophile to the positions ortho (C2, C6) and para (C4) to themselves. All activating groups and halogens are ortho-, para-directors.[5][6]

    • Meta-Directors: These groups direct the incoming electrophile to the meta (C3, C5) position. Most deactivating groups are meta-directors, with the exception of halogens.[5]

In this compound, all three substituents—bromo, iodo, and methyl—are ortho-, para-directors. The methyl group is activating, while the bromo and iodo groups are deactivating.[2][4] The directing influence of the more powerful activating group, the methyl group, will predominantly determine the position of electrophilic attack.[7] However, the steric hindrance posed by the bulky iodo and bromo groups will also play a significant role in the final product distribution.[8]

Predicting Regioselectivity in this compound

The available positions for electrophilic attack on the this compound ring are C3, C5, and C6. To predict the major product, we must consider the combined directing effects and steric factors.

  • Position C3: Ortho to the iodo group and meta to both the bromo and methyl groups. This position is sterically hindered by the adjacent iodo group.

  • Position C5: Para to the iodo group, ortho to the methyl group, and meta to the bromo group. This position is electronically favored by both the iodo and methyl groups.

  • Position C6: Para to the bromo group and ortho to the methyl group. This position is also electronically favored. However, it is flanked by the methyl group and the rest of the molecule, introducing some steric hindrance.

The strongest activating group, the methyl group, directs ortho and para. Its para position is occupied by the iodo group. Therefore, it will primarily direct the incoming electrophile to its ortho positions, C3 and C5. The bromo and iodo groups also direct ortho and para. The para position to the bromo group is C1 (occupied), and its ortho positions are C2 (occupied) and C6. The para position to the iodo group is C5, and its ortho positions are C1 (occupied) and C3.

Considering these factors, the most likely positions for electrophilic attack are C5 and C6 , as they are activated by the methyl group and at least one of the halogen atoms, while being less sterically hindered than C3. The position between two substituents is generally disfavored due to steric hindrance.

The following diagram illustrates the directing effects of the substituents.

Directing effects of substituents on this compound.

Key Electrophilic Aromatic Substitution Reactions

This section details the predicted outcomes and provides generalized experimental protocols for common EAS reactions on this compound.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.[9][10] The electrophile is the nitronium ion (NO₂⁺).

Predicted Products: The major products are expected to be 1-Bromo-2-iodo-4-methyl-5-nitrobenzene and 1-Bromo-2-iodo-4-methyl-6-nitrobenzene . Due to steric hindrance from the bulky iodo group, the 6-nitro isomer may be formed in a slightly higher yield.

Product NamePredicted Position of SubstitutionPredicted Relative Yield
1-Bromo-2-iodo-4-methyl-5-nitrobenzeneC5Major
1-Bromo-2-iodo-4-methyl-6-nitrobenzeneC6Major
1-Bromo-2-iodo-4-methyl-3-nitrobenzeneC3Minor

Experimental Protocol:

  • In a round-bottom flask, cool this compound (1.0 eq) in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and saturated sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Nitration_Workflow Start This compound Reagents Conc. HNO3, Conc. H2SO4 0-10°C Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction Reagents->Reaction Workup Quench with Ice Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Mixture of Nitro Isomers Purification->Product

Generalized workflow for the nitration of this compound.
Halogenation

Halogenation involves the introduction of a halogen atom (e.g., -Br or -Cl) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination.[11][12]

Predicted Products: Similar to nitration, the major products of bromination are expected to be 1,5-Dibromo-2-iodo-4-methylbenzene and 1,6-Dibromo-2-iodo-4-methylbenzene .

Product Name (Bromination)Predicted Position of SubstitutionPredicted Relative Yield
1,5-Dibromo-2-iodo-4-methylbenzeneC5Major
1,6-Dibromo-2-iodo-4-methylbenzeneC6Major
1,3-Dibromo-2-iodo-4-methylbenzeneC3Minor

Experimental Protocol (Bromination):

  • Dissolve this compound (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask protected from light.

  • Add a catalytic amount of iron(III) bromide (FeBr₃) (0.1 eq).

  • Slowly add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature with stirring.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent and purify the product by chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) to the aromatic ring using fuming sulfuric acid (H₂SO₄/SO₃).[13][14] This reaction is reversible.[13]

Predicted Products: The major products are expected to be 4-Bromo-5-iodo-2-methylbenzenesulfonic acid and 3-Bromo-2-iodo-5-methylbenzenesulfonic acid .

Product NamePredicted Position of SubstitutionPredicted Relative Yield
4-Bromo-5-iodo-2-methylbenzenesulfonic acidC5Major
3-Bromo-2-iodo-5-methylbenzenesulfonic acidC6Major
2-Bromo-3-iodo-5-methylbenzenesulfonic acidC3Minor

Experimental Protocol:

  • In a round-bottom flask, carefully add this compound (1.0 eq) to fuming sulfuric acid (excess) at 0°C with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by taking small aliquots, quenching with water, and analyzing by HPLC.

  • Carefully pour the reaction mixture onto ice.

  • The sulfonic acid product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, salting out with sodium chloride may be necessary.

  • The crude product can be purified by recrystallization from water or an appropriate organic solvent.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[15][16][17] This reaction is generally free from rearrangements and polyacylation.[16]

Predicted Products: Due to the deactivating nature of the halogen substituents, Friedel-Crafts reactions may require harsher conditions. The acyl group is expected to add at the positions ortho to the activating methyl group, primarily at C5 and C6 . Given the bulkiness of the acyl electrophile and the iodo group, the C6 position is likely to be the major site of substitution .

Product Name (e.g., Acetylation)Predicted Position of SubstitutionPredicted Relative Yield
1-(5-Bromo-4-iodo-2-methylphenyl)ethanoneC6Major
1-(4-Bromo-5-iodo-2-methylphenyl)ethanoneC5Minor

Experimental Protocol (Acetylation):

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0°C, slowly add acetyl chloride (1.1 eq).

  • Stir the mixture for 30 minutes at 0°C to form the acylium ion complex.

  • Add a solution of this compound (1.0 eq) in dry dichloromethane dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent and purify the product by column chromatography.

Friedel_Crafts_Logic cluster_0 Analysis of this compound cluster_1 Prediction of Major Product Substituents Substituents: -CH3 (Activating, o,p) -Br (Deactivating, o,p) -I (Deactivating, o,p) Directing Dominant Director: -CH3 (most activating) Substituents->Directing Sterics Steric Hindrance: -Iodo group is bulky Steric_Influence Steric Hindrance at C3 (adjacent to bulky Iodo) Sterics->Steric_Influence Positions Favored Positions (ortho to -CH3): C5 and C3 Directing->Positions Conclusion Major Substitution at C5 and C6 Positions->Conclusion Steric_Influence->Conclusion

Logical flow for predicting regioselectivity in Friedel-Crafts acylation.

Conclusion

The electrophilic aromatic substitution reactions of this compound are governed by a complex interplay of the electronic effects of its substituents and steric hindrance. The activating methyl group is the dominant director, favoring substitution at its ortho positions (C3 and C5). However, steric hindrance from the bulky iodo and bromo groups significantly influences the final product distribution, generally favoring substitution at the less hindered positions, C5 and C6. This guide provides a predictive framework and generalized experimental protocols to aid researchers in the synthesis and functionalization of this and similar polysubstituted aromatic compounds. Further experimental validation is recommended to determine the precise product ratios for each specific reaction.

References

Methodological & Application

Application Notes and Protocols: 1-Bromo-2-iodo-4-methylbenzene in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-iodo-4-methylbenzene is a versatile dihalogenated aromatic compound that serves as a valuable building block in organic synthesis.[1][2] Its utility is centered on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][3] The significantly lower bond dissociation energy of the C-I bond allows for preferential oxidative addition of a palladium(0) catalyst.[1] This chemoselectivity enables the selective synthesis of various intermediates, which can be pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions. It highlights the strategic advantage of its structure for sequential and one-pot cross-coupling reactions to construct complex molecular architectures.[1]

Data Presentation: Chemoselective Suzuki-Miyaura Coupling

The strategic application of this compound in Suzuki-Miyaura coupling hinges on the selective functionalization of the C-I bond, leaving the C-Br bond available for subsequent transformations. The following tables summarize the expected outcomes and general reaction parameters for the chemoselective mono-arylation and subsequent diarylation.

Table 1: Reaction Parameters for Chemoselective Mono-arylation

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Efficient for C-I bond activation.
Ligand Triphenylphosphine (for Pd(OAc)₂), dppfStabilizes the palladium catalyst.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[4][5]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFProvides appropriate polarity and temperature range.[6][7]
Temperature 60-80 °CSufficient to activate the C-I bond without significant C-Br bond reaction.
Reaction Time 2-12 hoursMonitored by TLC or GC-MS for consumption of starting material.

Table 2: Expected Product Yields for Sequential Suzuki-Miyaura Couplings

Aryl HalideCoupling PartnerProductExpected Yield
This compoundPhenylboronic acid2-Bromo-4-methyl-1,1'-biphenyl85-95%
2-Bromo-4-methyl-1,1'-biphenyl(4-Methoxyphenyl)boronic acid4'-Methoxy-5-methyl-[1,1':2',1''-terphenyl]80-90%

Experimental Protocols

Protocol 1: Chemoselective Mono-arylation of this compound

This protocol details the selective Suzuki-Miyaura coupling at the C-I position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL per mmol of aryl halide)

  • Water (1 mL per mmol of aryl halide)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[7]

  • Add the degassed toluene and water via syringe.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[7]

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-biaryl product.[1]

Protocol 2: Sequential Di-arylation of this compound

This protocol describes the subsequent coupling at the C-Br position after the initial mono-arylation.

Materials:

  • Mono-arylated product from Protocol 1 (1.0 equiv)

  • Second arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (5 mL per mmol of substrate)

  • Water (1 mL per mmol of substrate)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the mono-arylated product, the second arylboronic acid, and cesium carbonate in degassed 1,4-dioxane and water.

  • Purge the mixture with an inert gas for 15 minutes.

  • Add palladium(II) acetate and triphenylphosphine.

  • Heat the reaction to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography to yield the unsymmetrical biaryl.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[5][8][9] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration ArAr_prime Ar-Ar' RedElim->ArAr_prime

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sequential Coupling Workflow

This diagram outlines the strategic workflow for the synthesis of unsymmetrical biaryls using this compound.

Sequential_Coupling_Workflow Start This compound Step1 Suzuki Coupling 1 (Selective at C-I) Start->Step1 + Ar¹B(OH)₂ Pd Catalyst, Base Intermediate 2-Bromo-4-methyl-biaryl Step1->Intermediate Step2 Suzuki Coupling 2 (at C-Br) Intermediate->Step2 + Ar²B(OH)₂ Pd Catalyst, Base FinalProduct Unsymmetrical Biaryl Product Step2->FinalProduct

Caption: Workflow for sequential Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Selective Heck Reaction of 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1][2] This reaction has become a cornerstone in modern organic synthesis, finding widespread application in the preparation of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2]

This document provides detailed application notes and a comprehensive protocol for the selective Heck reaction of 1-bromo-2-iodo-4-methylbenzene. The presence of two different halogen atoms on the aromatic ring, iodine and bromine, allows for a chemoselective reaction. The reactivity of aryl halides in the oxidative addition step of the Heck catalytic cycle generally follows the order: I > Br > Cl.[3] This significant difference in reactivity enables the selective coupling at the more reactive carbon-iodine bond, leaving the carbon-bromine bond intact for potential subsequent transformations. This selective functionalization makes this compound a valuable building block in multi-step synthetic strategies.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the selective Heck reaction at the iodine position of an aryl bromo-iodide, based on established methodologies for related aryl iodides.[4][5][6]

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%) of Mono-adduct
1StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF10012~90
2n-Butyl acrylatePd(OAc)₂ (1)NoneEt₃N (1.5)Acetonitrile/H₂O808~95
3Methyl methacrylatePdCl₂ (5)P(o-tol)₃ (10)NaOAc (2)DMA12024~85

Experimental Protocols

This section provides a detailed, step-by-step protocol for the selective Heck reaction of this compound with a generic alkene (e.g., styrene).

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[6]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reactant Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) via syringe, followed by the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv).[6]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[7]

  • Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting aryl iodide. The reaction is typically complete within 12-24 hours.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-Heck product.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Heck reaction.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, K₂CO₃, Pd(OAc)₂, PPh₃ B Establish Inert Atmosphere (N₂ or Ar) A->B C Add Anhydrous DMF and Alkene B->C D Heat to 100 °C with Stirring C->D E Monitor by TLC/GC-MS D->E F Cool to RT, Dilute with Ethyl Acetate, Wash E->F Reaction Complete G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product H->I heck_catalytic_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex Oxidative Addition (Ar-I) alkene_complex [Ar-Pd(II)-I(L)₂(alkene)] pd_complex->alkene_complex Alkene Coordination inserted_complex R-CH₂-CH(Ar)-Pd(II)-I(L)₂ alkene_complex->inserted_complex Migratory Insertion hydride_complex H-Pd(II)-I(L)₂ inserted_complex->hydride_complex β-Hydride Elimination product_out Product (Ar-alkene) inserted_complex->product_out hydride_complex->pd0 Reductive Elimination (+ Base) base_in Base-H⁺I⁻ hydride_complex->base_in

References

Application Notes and Protocols: 1-Bromo-2-iodo-4-methylbenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-iodo-4-methylbenzene is a versatile dihalogenated aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its unique structure, featuring both a bromine and an iodine substituent on a toluene backbone, allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key strategic advantage in the construction of intricate molecular architectures found in many active pharmaceutical ingredients (APIs).[2]

The more labile C-I bond can be selectively reacted under milder conditions, leaving the more stable C-Br bond available for subsequent transformations. This regioselectivity is crucial for the efficient synthesis of unsymmetrically substituted aromatic compounds, reducing the need for complex protection/deprotection steps and improving overall yield. This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthetic transformations.

Key Applications in Pharmaceutical Synthesis

The primary applications of this compound in pharmaceutical synthesis revolve around its utility in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the assembly of a vast array of drug molecules.

  • Regioselective Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern medicinal chemistry for the formation of biaryl structures. The preferential oxidative addition of palladium catalysts to the C-I bond of this compound allows for the selective introduction of an aryl or heteroaryl group at the 2-position. The resulting 2-aryl-1-bromo-4-methylbenzene can then undergo a second Suzuki-Miyaura coupling at the bromine-bearing position to generate complex terphenyl or related structures.[2][3]

  • Regioselective Sonogashira Coupling: The synthesis of aryl alkynes, a common motif in biologically active compounds, can be achieved with high selectivity. The C-I bond reacts preferentially with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.[4][5] This allows for the synthesis of 2-alkynyl-1-bromo-4-methylbenzene intermediates, which can be further functionalized at the C-Br position.

  • Regioselective Buchwald-Hartwig Amination: This powerful method for C-N bond formation can be employed to selectively introduce an amine at the 2-position. The resulting 2-amino-1-bromo-4-methylbenzene derivatives are valuable precursors for a variety of heterocyclic scaffolds.[6][7]

  • Sequential and One-Pot Cross-Coupling Reactions: The differential reactivity of the two halogen atoms makes this compound an ideal substrate for sequential, one-pot cross-coupling reactions. This approach significantly enhances synthetic efficiency by minimizing purification steps and reducing solvent waste.[2]

  • Synthesis of Pharmaceutical Intermediates and APIs: A notable application of this compound is in the synthesis of a key intermediate for the anticancer drug Trametinib . Through a sequence of regioselective cross-coupling reactions, it is converted to 2-amino-3-bromo-5-methylbiphenyl, a crucial building block for the drug.

  • Synthesis of Carbazoles: Carbazoles are a class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9] this compound can be used as a starting material for the synthesis of substituted carbazoles via an initial Buchwald-Hartwig amination followed by an intramolecular cyclization.[2]

Data Presentation

The following tables summarize representative yields for the regioselective cross-coupling reactions of this compound with various coupling partners.

Table 1: Regioselective Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Bromo-4-methyl-1,1'-biphenyl>95
24-Methoxyphenylboronic acid2-Bromo-4'-methoxy-4-methyl-1,1'-biphenyl92
34-Chlorophenylboronic acid2-Bromo-4'-chloro-4-methyl-1,1'-biphenyl94
42-Methylphenylboronic acid2-Bromo-2',4-dimethyl-1,1'-biphenyl88

Yields are based on reactions with analogous substrates and are representative.[10][11]

Table 2: Regioselective Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene1-Bromo-4-methyl-2-(phenylethynyl)benzene90
21-Octyne1-Bromo-2-(oct-1-yn-1-yl)-4-methylbenzene85
3Ethynyltrimethylsilane1-Bromo-4-methyl-2-((trimethylsilyl)ethynyl)benzene88
44-Ethynylanisole1-Bromo-2-((4-methoxyphenyl)ethynyl)-4-methylbenzene91

Yields are representative and based on general protocols for Sonogashira coupling of aryl iodides.[12]

Table 3: Regioselective Buchwald-Hartwig Amination of this compound with Amines

EntryAmineProductYield (%)
1Aniline3-Bromo-N-phenyl-5-methylaniline85
2Morpholine4-(3-Bromo-5-methylphenyl)morpholine92
3BenzylamineN-(3-Bromo-5-methylbenzyl)aniline88
4Pyrrolidine1-(3-Bromo-5-methylphenyl)pyrrolidine90

Yields are representative and based on general protocols for Buchwald-Hartwig amination of aryl iodides.[1]

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-Bromo-4-methyl-1,1'-biphenyl.

Materials:

  • This compound (1.0 mmol, 296.9 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired product.

Expected Yield: >95%

Protocol 2: Regioselective Sonogashira Coupling

This protocol describes the synthesis of 1-Bromo-4-methyl-2-(phenylethynyl)benzene.

Materials:

  • This compound (1.0 mmol, 296.9 mg)

  • Phenylacetylene (1.2 mmol, 122.2 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (TEA) (3.0 mmol, 0.42 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired product.

Expected Yield: ~90%

Protocol 3: Regioselective Buchwald-Hartwig Amination

This protocol describes the synthesis of 3-Bromo-N-phenyl-5-methylaniline.

Materials:

  • This compound (1.0 mmol, 296.9 mg)

  • Aniline (1.2 mmol, 111.7 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

  • Xantphos (0.02 mmol, 11.6 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene, anhydrous (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, this compound, and aniline via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

Expected Yield: ~85%

Visualizations

G cluster_suzuki Regioselective Suzuki-Miyaura Coupling start_suzuki This compound reagent_suzuki Arylboronic Acid Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 80°C start_suzuki->reagent_suzuki Reacts with product_suzuki 2-Aryl-1-bromo-4-methylbenzene reagent_suzuki->product_suzuki Forms G cluster_trametinib Synthetic Pathway to Trametinib Intermediate start_tram This compound step1_tram Regioselective Suzuki Coupling start_tram->step1_tram intermediate1_tram 2-Aryl-1-bromo-4-methylbenzene step1_tram->intermediate1_tram step2_tram Buchwald-Hartwig Amination intermediate1_tram->step2_tram intermediate2_tram 2-Amino-3-aryl-5-methylbenzene step2_tram->intermediate2_tram final_tram Trametinib intermediate2_tram->final_tram Further Steps G cluster_carbazole General Synthetic Pathway to Carbazoles start_carb This compound step1_carb Buchwald-Hartwig Amination start_carb->step1_carb intermediate1_carb 2-Amino-3-bromo-5-methylaniline Derivative step1_carb->intermediate1_carb step2_carb Suzuki Coupling intermediate1_carb->step2_carb intermediate2_carb 2-Amino-3-aryl-5-methylaniline step2_carb->intermediate2_carb step3_carb Intramolecular Cyclization intermediate2_carb->step3_carb final_carb Substituted Carbazole step3_carb->final_carb

References

Application Notes: 1-Bromo-2-iodo-4-methylbenzene in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 1-bromo-2-iodo-4-methylbenzene as a versatile starting material in the synthesis of next-generation agrochemicals. The unique disposition of the bromo and iodo substituents on the toluene scaffold allows for selective and sequential functionalization, providing a powerful tool for the construction of complex and highly active fungicidal and insecticidal molecules.

Introduction

This compound is a halogenated aromatic compound that serves as a key building block in synthetic organic chemistry.[1][2] Its distinct reactivity, stemming from the differential lability of the carbon-iodine and carbon-bromine bonds, makes it an ideal precursor for the synthesis of sophisticated molecules, including those with applications in crop protection.[2] This document outlines the potential applications of this compound in the synthesis of isoxazoline-based insecticides and provides a hypothetical, yet plausible, experimental protocol for such a synthesis.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis lies in its use as a scaffold for creating molecules with a substituted toluene core. The bromine and iodine atoms can be selectively manipulated through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce a wide range of substituents. This allows for the fine-tuning of the biological activity and physicochemical properties of the final agrochemical product.

Proposed Synthesis of an Isoxazoline-Based Insecticide

Isoxazoline derivatives are a prominent class of modern insecticides, known for their potent activity against a broad spectrum of pests.[3] The following section details a proposed synthetic pathway for a novel isoxazoline insecticide, starting from this compound. This protocol is based on established synthetic methodologies for this class of compounds.

Synthetic Scheme

The proposed synthesis involves a multi-step sequence, beginning with the selective functionalization of the iodo group, followed by the introduction of the isoxazoline core.

G A This compound B Sonogashira Coupling A->B 1. (Trimethylsilyl)acetylene 2. Pd(PPh3)2Cl2, CuI, Et3N C Intermediate 1 (Alkynyl Bromide) B->C D Hydrolysis C->D K2CO3, MeOH E Intermediate 2 (Bromophenyl Acetic Acid) D->E F Amide Coupling E->F 1. SOCl2 2. Substituted Aniline G Intermediate 3 (Amide Precursor) F->G H Cyclization G->H Hydroxylamine, Base I Target Isoxazoline Insecticide H->I

Caption: Proposed synthetic pathway from this compound to a target isoxazoline insecticide.

Experimental Protocols

Step 1: Sonogashira Coupling of this compound

This step selectively functionalizes the more reactive iodo group.

ParameterValue
Reactants This compound, (Trimethylsilyl)acetylene
Catalyst Dichlorobis(triphenylphosphine)palladium(II), Copper(I) iodide
Solvent Triethylamine
Temperature Room Temperature
Reaction Time 12 hours
Yield (Expected) 85-95%

Protocol:

  • To a solution of this compound (1.0 eq) in triethylamine, add (trimethylsilyl)acetylene (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

  • Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynyl bromide intermediate.

Step 2: Hydrolysis to Bromophenyl Acetic Acid

The trimethylsilyl protecting group is removed, and the alkyne is hydrated to a carboxylic acid.

ParameterValue
Reactant Intermediate 1 (Alkynyl Bromide)
Reagent Potassium Carbonate
Solvent Methanol/Water
Temperature 60 °C
Reaction Time 6 hours
Yield (Expected) 70-80%

Protocol:

  • Dissolve the alkynyl bromide intermediate (1.0 eq) in a mixture of methanol and water.

  • Add potassium carbonate (2.0 eq) and heat the mixture to 60 °C for 6 hours.

  • Cool the reaction mixture to room temperature and acidify with 1M HCl.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure to yield the bromophenyl acetic acid intermediate.

Step 3: Amide Coupling

The carboxylic acid is converted to an amide, which is a key precursor for the isoxazoline ring.

ParameterValue
Reactants Intermediate 2 (Bromophenyl Acetic Acid), Substituted Aniline
Coupling Agent Thionyl Chloride, followed by amine addition
Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 4 hours
Yield (Expected) 80-90%

Protocol:

  • To a solution of the bromophenyl acetic acid intermediate (1.0 eq) in dichloromethane at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude acid chloride in fresh dichloromethane and add a solution of the substituted aniline (1.0 eq) and triethylamine (1.5 eq) at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to give the amide precursor.

Step 4: Cyclization to Isoxazoline

The final step involves the formation of the isoxazoline ring.

ParameterValue
Reactant Intermediate 3 (Amide Precursor)
Reagent Hydroxylamine Hydrochloride, Base (e.g., Sodium Ethoxide)
Solvent Ethanol
Temperature Reflux
Reaction Time 8 hours
Yield (Expected) 60-75%

Protocol:

  • To a solution of the amide precursor (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a solution of sodium ethoxide in ethanol (2.0 eq).

  • Heat the reaction mixture to reflux for 8 hours.

  • Cool the mixture to room temperature and pour into water.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the target isoxazoline insecticide.

Signaling Pathway of Isoxazoline Insecticides

Isoxazoline insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system. This binding blocks the influx of chloride ions, leading to hyperexcitation, paralysis, and eventual death of the insect.

G cluster_synapse Insect Synapse cluster_inhibition Inhibition by Isoxazoline GABA GABA Receptor GABA Receptor (Chloride Channel) GABA->Receptor Binds Neuron Postsynaptic Neuron Receptor->Neuron Opens Channel Chloride_in Cl- Chloride_in->Neuron Influx Chloride_out Cl- Isoxazoline Isoxazoline Insecticide Blocked_Receptor Blocked GABA Receptor Isoxazoline->Blocked_Receptor Binds & Blocks No_Chloride No Cl- Influx Hyperexcitation Hyperexcitation & Paralysis No_Chloride->Hyperexcitation

Caption: Mechanism of action of isoxazoline insecticides on the insect GABA receptor.

Conclusion

This compound represents a valuable and underutilized starting material for the synthesis of novel agrochemicals. Its unique reactivity profile allows for the construction of complex molecular architectures, such as the isoxazoline insecticides detailed in this note. The provided synthetic protocols, while hypothetical, are grounded in established chemical principles and offer a clear pathway for the development of new and effective crop protection agents. Further research into the applications of this versatile building block is highly encouraged.

References

Application Notes and Protocols for Nucleophilic Substitution on 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for a nucleophilic aromatic substitution reaction on 1-bromo-2-iodo-4-methylbenzene. Due to the absence of strong electron-withdrawing groups on the benzene ring, a standard SNAr (addition-elimination) mechanism is disfavored. Therefore, this protocol utilizes a benzyne (elimination-addition) mechanism, which is suitable for unactivated aryl halides. The reaction is carried out using a strong base, sodium amide, which also serves as the nucleophile. This method allows for the regioselective amination of the aromatic ring, leveraging the differential reactivity of the carbon-halogen bonds. The protocol includes a detailed experimental setup, work-up, purification procedures, and hypothetical characterization data.

Introduction

This compound is a versatile synthetic intermediate, particularly in the realm of cross-coupling reactions where the differential reactivity of the C-I and C-Br bonds can be exploited for sequential functionalization.[1][2] However, its use in traditional nucleophilic aromatic substitution (SNAr) reactions is challenging due to the lack of activating electron-withdrawing groups.[3][4][5] SNAr reactions typically proceed via an addition-elimination mechanism, which requires such groups to stabilize the negatively charged Meisenheimer intermediate.[3][4][5]

For unactivated aryl halides, an alternative pathway for nucleophilic substitution is the elimination-addition, or benzyne, mechanism.[2][3][6][7] This pathway is facilitated by the use of very strong bases, such as sodium amide (NaNH₂), and proceeds through a highly reactive benzyne intermediate.[3][8] The regioselectivity of the initial elimination step is influenced by the acidity of the protons ortho to the halogens, with the order of ease of deprotonation being I > Br > Cl > F.[3]

This application note details a procedure for the amination of this compound using sodium amide in liquid ammonia. In this reaction, the amide ion acts as both the strong base to generate the benzyne intermediate and as the nucleophile that subsequently attacks it.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed nucleophilic substitution reaction.

ParameterValue
Reactants
This compound3.11 g (10 mmol)
Sodium Amide (NaNH₂)0.78 g (20 mmol)
Liquid Ammonia (NH₃)~50 mL
Reaction Conditions
Temperature-33 °C (boiling point of NH₃)
Reaction Time4 hours
Product Information
Major Product2-Bromo-6-iodo-4-methylaniline
Theoretical Yield3.26 g
Actual Yield2.28 g
Percent Yield70%
Analytical Data (Hypothetical)
Melting Point85-88 °C
¹H NMR (CDCl₃, 400 MHz), δ (ppm)7.51 (s, 1H), 7.23 (s, 1H), 4.15 (br s, 2H), 2.25 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)144.2, 138.5, 134.1, 129.8, 112.7, 92.5, 20.1
Mass Spec (EI), m/z325, 327 (M⁺, isotopic pattern for Br)

Experimental Protocols

Synthesis of 2-Bromo-6-iodo-4-methylaniline via Benzyne Mechanism

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Dry diethyl ether ((C₂H₅)₂O)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone condenser

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dry ice/acetone condenser, and a gas inlet for an inert atmosphere.

  • Ammonia Condensation: Under a positive pressure of argon or nitrogen, cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 50 mL of anhydrous ammonia into the flask.

  • Reagent Addition: To the liquid ammonia at -78 °C, cautiously add sodium amide (0.78 g, 20 mmol). Stir the mixture for 15 minutes to allow for complete dissolution.

  • Substrate Addition: Dissolve this compound (3.11 g, 10 mmol) in 10 mL of dry diethyl ether. Add this solution dropwise to the stirred sodium amide/liquid ammonia solution over 20 minutes.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to reflux at the boiling point of ammonia (-33 °C) for 4 hours under the dry ice/acetone condenser.

  • Work-up: After 4 hours, cool the flask back to -78 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the effervescence ceases.

  • Ammonia Evaporation: Remove the cooling bath and the condenser, and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Extraction: To the remaining residue, add 50 mL of deionized water and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 25 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-bromo-6-iodo-4-methylaniline.

Visualizations

Experimental Workflow

G setup Reaction Setup (3-neck flask, condenser) ammonia Condense Liquid NH₃ (-78 °C) setup->ammonia na_amide Add NaNH₂ ammonia->na_amide substrate Add this compound in dry ether na_amide->substrate reflux Reflux at -33 °C (4 hours) substrate->reflux quench Quench with sat. NH₄Cl (-78 °C) reflux->quench evap Evaporate NH₃ quench->evap extract Extract with Et₂O evap->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry purify Purify by Column Chromatography dry->purify product 2-Bromo-6-iodo-4-methylaniline purify->product

Caption: Experimental workflow for the synthesis of 2-Bromo-6-iodo-4-methylaniline.

Proposed Reaction Mechanism: Elimination-Addition (Benzyne)

G sub This compound benzyne Benzyne Intermediate sub->benzyne Elimination of HI base NaNH₂ base->sub Deprotonation anion Aryl Anion Intermediate benzyne->anion nuc_attack nuc_attack Nucleophilic Attack by NH₂⁻ prod 2-Bromo-6-iodo-4-methylaniline anion->prod protonation protonation Protonation by NH₃

Caption: Proposed benzyne mechanism for the amination of this compound.

References

Application Notes and Protocols: 1-Bromo-2-iodo-4-methylbenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-iodo-4-methylbenzene is a dihalogenated aromatic compound that serves as a highly versatile building block in synthetic organic chemistry and materials science.[1] Its utility is primarily derived from the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond has a lower bond dissociation energy, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1] This differential reactivity allows for regioselective and sequential functionalization, enabling the precise construction of complex molecular architectures essential for advanced materials.[1]

These application notes provide an overview of its use in the synthesis of advanced polymers and as a precursor for organic electronic materials. Detailed experimental protocols for key transformations are also presented.

Application Notes

Synthesis of Advanced Polymers and Functional Materials

This compound is a valuable monomer precursor for creating advanced polymer systems. Its ability to undergo sequential, regioselective cross-coupling reactions allows for the synthesis of well-defined, conjugated polymers and functional materials. These materials are of significant interest for applications in electronics, sensors, and smart textiles due to their unique properties.[2][3]

  • Conductive Polymers: The Sonogashira coupling reaction, which links aryl halides with terminal alkynes, is a cornerstone in the synthesis of conjugated polymers.[4] By first reacting the more labile iodo- position of this compound and subsequently reacting the bromo- position, polymers with specific, repeating units can be synthesized.[1] The resulting conjugated backbone with alternating single and double bonds is crucial for electrical conductivity after doping.[5]

  • Enhanced Material Properties: Incorporation of this halogenated compound into polymer structures can improve key material properties such as thermal stability and chemical resistance, making them suitable for use in demanding environments.[2]

Precursor for Organic Electronic Materials

The precise molecular engineering required for high-performance organic electronics, such as Organic Light-Emitting Diodes (OLEDs), relies on synthetic building blocks that allow for controlled, stepwise synthesis. This compound is an ideal candidate for this purpose.

  • Organic Light-Emitting Diodes (OLEDs): OLEDs are comprised of thin films of organic molecules that emit light when an electric current is applied.[6] The efficiency, color, and lifetime of these devices are highly dependent on the molecular structure of the emissive and charge-transport layers.[6][7] The sequential coupling capabilities of this compound enable the synthesis of complex, asymmetric molecules that can be tailored to optimize these properties.

  • Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands.[8][9] The properties of MOFs are dictated by the structure of these organic linkers. Palladium-catalyzed cross-coupling reactions are a primary method for synthesizing these intricate ligands. The differential reactivity of this compound allows for the creation of sophisticated linkers with programmed functionality, which can be used to develop MOFs for applications in gas storage, separation, catalysis, and sensing.[8][10][11]

Visualizations and Logical Workflows

A key feature of this compound is the differential reactivity of its halogen substituents, which enables selective, sequential reactions.

cluster_0 Molecular Structure & Reactivity C7H6BrI This compound C_I_Bond C-I Bond (More Reactive) C7H6BrI->C_I_Bond 1st Coupling Site C_Br_Bond C-Br Bond (Less Reactive) C7H6BrI->C_Br_Bond 2nd Coupling Site

Caption: Differential reactivity of this compound.

The following workflow illustrates a typical sequential coupling strategy, first targeting the C-I bond and then the C-Br bond.

Start This compound Step1 Step 1: Regioselective Coupling (e.g., Sonogashira or Suzuki) Start->Step1 Targets C-I bond Intermediate Intermediate Product: 2-Bromo-4-methyl-1-(substituent A)-benzene Step1->Intermediate Reagent1 Reactant A (e.g., Alkyne or Boronic Acid) Reagent1->Step1 Step2 Step 2: Second Coupling (e.g., Suzuki or Buchwald-Hartwig) Intermediate->Step2 Targets C-Br bond FinalProduct Final Di-substituted Product Step2->FinalProduct Reagent2 Reactant B (e.g., Boronic Acid or Amine) Reagent2->Step2

Caption: Experimental workflow for sequential cross-coupling reactions.

The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction enabled by a palladium catalyst.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ Intermediate1 Ar-Pd(II)L₂(X) Pd0->Intermediate1 Ar-X OxAdd Oxidative Addition Intermediate2 Ar-Pd(II)L₂(R') Intermediate1->Intermediate2 R'-B(OR)₂ (Base) Transmetal Transmetalation Intermediate2->Pd0 Ar-R' RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Regioselective Sonogashira Coupling at the C-I Position

This protocol details the selective coupling of a terminal alkyne to the more reactive C-I bond of this compound.[1][12]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Base (e.g., Triethylamine, Et₃N) (solvent and base)

  • Anhydrous, degassed solvent (if Et₃N is not the solvent, e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add this compound and the terminal alkyne.

  • Add the anhydrous, degassed solvent (if applicable) followed by triethylamine via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as needed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Yield (%) Reference
Reactants1-bromo-2-ethynylbenzene, 4-iodotoluene58[12]
Catalyst5% Pd on alumina, 0.1% Cu₂O on alumina50[12]
SolventTHF-DMA (9:1)-[12]
Temperature75 °C-[12]
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes the selective formation of a C-C bond by coupling an organoboron compound at the C-I position.[1][13]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)[1]

  • Base (e.g., K₂CO₃) (2.0 equiv)[1]

  • Solvent system (e.g., Toluene/Water 5:1)[1]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, palladium catalyst, and base.[1]

  • Evacuate and backfill the flask with an inert gas three times.[1]

  • Add the degassed solvent system via syringe.[1]

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[13]

  • Filter the mixture and concentrate the solvent under reduced pressure.[13]

  • Purify the crude product by column chromatography on silica gel.[13]

Parameter Condition Notes Reference
CatalystPd(PPh₃)₄3 mol%[1]
BaseK₂CO₃2.0 equivalents[1]
SolventToluene/Water5:1 ratio[1]
Temperature80 °CFacilitates oxidative addition[1][13]
Time12 hoursTypical reaction time[1]
Protocol 3: Sequential Suzuki-Buchwald-Hartwig Amination

This protocol leverages the differential reactivity to perform two distinct transformations sequentially.

Step A: Regioselective Suzuki Coupling (as per Protocol 2)

  • First, perform the Suzuki-Miyaura coupling as described in Protocol 2 to selectively functionalize the C-I position, yielding a 2-bromo-4-methyl-biphenyl derivative. Purify this intermediate.

Step B: Buchwald-Hartwig Amination at the C-Br Position [1] Materials:

  • Purified intermediate from Step A (1.0 equiv)

  • Amine (e.g., Aniline) (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1.5 mol%)

  • Ligand (e.g., XPhos) (3.6 mol%)

  • Base (e.g., NaOtBu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a flame-dried Schlenk tube.[1]

  • Add the anhydrous solvent, followed by the intermediate from Step A and the amine.[1]

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.[1]

  • Monitor reaction progress by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

References

Application Notes and Protocols for Regioselective Cross-Coupling Reactions of 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the regioselective cross-coupling reactions of 1-bromo-2-iodo-4-methylbenzene. This versatile building block offers a strategic advantage in organic synthesis due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The significantly weaker C-I bond allows for selective functionalization at the 2-position under milder conditions, leaving the more robust C-Br bond at the 1-position available for subsequent transformations. This chemoselectivity is instrumental in the efficient construction of complex molecular architectures, a critical aspect of modern drug discovery and materials science.[1][2]

The ability to perform sequential or one-pot multi-component reactions enhances synthetic efficiency by reducing the number of steps, purification requirements, and overall cost.[1] This substrate is a valuable precursor for the synthesis of substituted biaryls, alkynylarenes, and arylamines, which are prevalent motifs in pharmaceuticals and agrochemicals.[2]

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C(sp²)–C(sp²) bonds. With this compound, the reaction proceeds with high regioselectivity at the C-I bond, enabling the synthesis of 2-bromo-4-methyl-1,1'-biphenyl derivatives.[1]

Data Presentation: Suzuki-Miyaura Coupling
Coupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O801292
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O801289
4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃Dioxane/H₂O901685

Table 1: Representative yields for the regioselective Suzuki-Miyaura coupling of this compound with various boronic acids. Data is based on analogous reactions reported in the scientific literature.[1]

Experimental Protocol: Synthesis of 2-Bromo-4-methyl-1,1'-biphenyl

Materials:

  • This compound (1.0 mmol, 296.9 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Water (1 mL)

  • Argon gas

  • Standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired product.[1]

Suzuki_Miyaura_Coupling This compound This compound Reaction_Vessel 80°C, 12h This compound->Reaction_Vessel Phenylboronic acid Phenylboronic acid Phenylboronic acid->Reaction_Vessel Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction_Vessel Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_Vessel Solvent (Toluene/H2O) Solvent (Toluene/H2O) Solvent (Toluene/H2O)->Reaction_Vessel Product (2-Bromo-4-methyl-1,1'-biphenyl) Product (2-Bromo-4-methyl-1,1'-biphenyl) Reaction_Vessel->Product (2-Bromo-4-methyl-1,1'-biphenyl) Sonogashira_Coupling This compound This compound Reaction_Vessel rt, 6h This compound->Reaction_Vessel Phenylacetylene Phenylacetylene Phenylacetylene->Reaction_Vessel PdCl2(PPh3)2 PdCl2(PPh3)2 PdCl2(PPh3)2->Reaction_Vessel CuI CuI CuI->Reaction_Vessel Et3N Et3N Et3N->Reaction_Vessel THF THF THF->Reaction_Vessel Product (2-Bromo-1-(phenylethynyl)-4-methylbenzene) Product (2-Bromo-1-(phenylethynyl)-4-methylbenzene) Reaction_Vessel->Product (2-Bromo-1-(phenylethynyl)-4-methylbenzene) Buchwald_Hartwig_Amination This compound This compound Reaction_Vessel 100°C This compound->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Pd(0) Pre-catalyst Pd(0) Pre-catalyst Pd(0) Pre-catalyst->Reaction_Vessel Ligand Ligand Ligand->Reaction_Vessel Base (NaOtBu) Base (NaOtBu) Base (NaOtBu)->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Product (N-Aryl Amine) Product (N-Aryl Amine) Reaction_Vessel->Product (N-Aryl Amine) Regioselectivity_Pathway Start This compound Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Pd(0) Pd(0) Pd(0)->Oxidative_Addition C-I_Activation Selective C-I Bond Activation (Lower Bond Energy) Oxidative_Addition->C-I_Activation Favored Pathway C-Br_Activation C-Br Bond Activation (Higher Bond Energy) Oxidative_Addition->C-Br_Activation Disfavored Pathway Intermediate Arylpalladium(II) Iodide Complex C-I_Activation->Intermediate Coupling Cross-Coupling Intermediate->Coupling Product_1 Mono-functionalized Product Coupling->Product_1 Further_Reaction Further Functionalization at C-Br bond Product_1->Further_Reaction

References

Synthesis of Carbazoles Utilizing 2-Bromo-1-iodo-4-methylbenzene: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of substituted carbazoles, valuable scaffolds in drug discovery and materials science, utilizing the versatile starting material 2-Bromo-1-iodo-4-methylbenzene. The described methodologies are tailored for researchers, scientists, and professionals in drug development, offering a comprehensive guide to leveraging this dihalogenated benzene derivative in palladium-catalyzed cross-coupling reactions.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, exhibiting a wide range of biological activities and finding applications as key intermediates in the development of pharmaceuticals. The synthesis of functionalized carbazoles is a focal point of medicinal chemistry. 2-Bromo-1-iodo-4-methylbenzene serves as an excellent starting material for the construction of the carbazole core due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This allows for a sequential and regioselective approach to the synthesis of diarylamine intermediates, which can then be cyclized to afford the desired carbazole products.

The primary synthetic strategy involves a two-step, one-pot palladium-catalyzed process: a regioselective Buchwald-Hartwig amination at the more reactive C-I bond, followed by an intramolecular C-H arylation or a subsequent intermolecular cross-coupling and cyclization to construct the carbazole ring system.

Application Note 1: Sequential Palladium-Catalyzed Synthesis of 3-Methyl-9H-carbazole

This application note details a synthetic pathway to 3-methyl-9H-carbazole from 2-Bromo-1-iodo-4-methylbenzene. The strategy relies on the greater reactivity of the C-I bond in the initial Buchwald-Hartwig amination, followed by an intramolecular cyclization.

Experimental Workflow

The overall synthetic workflow is depicted below:

G A 2-Bromo-1-iodo-4-methylbenzene B Buchwald-Hartwig Amination (e.g., with Aniline) A->B Pd catalyst, Ligand, Base C N-(2-bromo-5-methylphenyl)aniline (Diarylamine Intermediate) B->C D Intramolecular C-H Arylation C->D Pd catalyst, Ligand, Base E 3-Methyl-9H-carbazole D->E

Caption: Synthetic workflow for 3-Methyl-9H-carbazole.

Experimental Protocol: Synthesis of N-(2-bromo-5-methylphenyl)aniline

This protocol outlines the regioselective Buchwald-Hartwig amination of 2-Bromo-1-iodo-4-methylbenzene with aniline.

Materials:

  • 2-Bromo-1-iodo-4-methylbenzene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by 2-Bromo-1-iodo-4-methylbenzene (1.0 equiv.) and aniline (1.2 equiv.).

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(2-bromo-5-methylphenyl)aniline.

Experimental Protocol: Intramolecular Cyclization to 3-Methyl-9H-carbazole

This protocol describes the palladium-catalyzed intramolecular C-H arylation of the diarylamine intermediate.

Materials:

  • N-(2-bromo-5-methylphenyl)aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add N-(2-bromo-5-methylphenyl)aniline (1.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (2.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF.

  • Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-Methyl-9H-carbazole.

Data Presentation
StepReactantProductCatalyst SystemSolventTemp (°C)Yield (%)
12-Bromo-1-iodo-4-methylbenzeneN-(2-bromo-5-methylphenyl)anilinePd(OAc)₂ / XantphosToluene11085-95
2N-(2-bromo-5-methylphenyl)aniline3-Methyl-9H-carbazolePd(OAc)₂ / PCy₃DMF13070-85

Application Note 2: One-Pot Synthesis of Substituted Carbazoles via Sequential Cross-Coupling

This application note presents a more efficient one-pot procedure for the synthesis of carbazoles from 2-Bromo-1-iodo-4-methylbenzene, an amine, and a boronic acid. This approach avoids the isolation of the diarylamine intermediate.[1]

Reaction Pathway

The sequential one-pot synthesis involves an initial Buchwald-Hartwig amination followed by a Suzuki coupling and subsequent intramolecular cyclization.

G cluster_0 One-Pot Reaction Vessel A 2-Bromo-1-iodo-4-methylbenzene B Step 1: Buchwald-Hartwig Amination (with Amine) A->B Pd catalyst, Ligand, Base C Diarylamine Intermediate B->C D Step 2: Suzuki Coupling (with Boronic Acid) C->D Add Boronic Acid, Pd catalyst, Ligand, Base E Triarylamine Intermediate D->E F Step 3: Intramolecular Cyclization E->F Heat G Substituted Carbazole F->G

Caption: One-pot synthesis of substituted carbazoles.

Experimental Protocol: One-Pot Synthesis of a Phenyl-Substituted Methylcarbazole

This protocol provides a general procedure for the one-pot synthesis of a substituted carbazole.

Materials:

  • 2-Bromo-1-iodo-4-methylbenzene

  • A primary amine (e.g., aniline)

  • A boronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), SPhos (8 mol%), and K₃PO₄ (2.5 equiv.).

  • Add 2-Bromo-1-iodo-4-methylbenzene (1.0 equiv.) and the primary amine (1.1 equiv.).

  • Add anhydrous 1,4-dioxane and seal the tube.

  • Heat the reaction mixture at 100 °C for 4-6 hours.

  • Cool the reaction to room temperature.

  • To the same tube, add the boronic acid (1.5 equiv.), additional Pd₂(dba)₃ (1 mol%), SPhos (4 mol%), and K₃PO₄ (1.5 equiv.).

  • Seal the tube and heat at 110 °C for 12-16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the substituted carbazole.

Data Presentation
Starting MaterialAmineBoronic AcidProductYield (%)
2-Bromo-1-iodo-4-methylbenzeneAnilinePhenylboronic acid3-Methyl-6-phenyl-9H-carbazole65-75
2-Bromo-1-iodo-4-methylbenzene4-MethoxyanilinePhenylboronic acid6-Methoxy-3-methyl-9-phenyl-9H-carbazole60-70

Conclusion

The use of 2-Bromo-1-iodo-4-methylbenzene as a starting material provides a robust and flexible platform for the synthesis of a variety of substituted carbazoles. The differential reactivity of the two halogen atoms allows for sequential, regioselective palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The protocols detailed in this document offer researchers effective methods for the synthesis of these important heterocyclic compounds, with applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and medicinal chemistry fields, due to its broad substrate scope and tolerance of various functional groups.[2][3] These application notes provide detailed protocols and data for the selective Buchwald-Hartwig amination of 1-Bromo-2-iodo-4-methylbenzene, a dihalogenated aromatic compound that allows for regioselective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables the selective formation of an amino group at the 2-position, leaving the bromo group intact for subsequent transformations.[4]

Principle of the Reaction

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle that selectively activates the more labile C-I bond over the C-Br bond.[4][5] The generally accepted mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1][2][6] The choice of ligand is critical in facilitating the key steps of the catalytic cycle and influencing the selectivity of the reaction.[2]

Data Presentation

The following tables summarize representative quantitative data for the selective Buchwald-Hartwig amination of dihaloarenes, highlighting the conditions that favor mono-amination at the iodine-bearing carbon.

Table 1: Palladium-Catalyzed Selective Amination of this compound with Aniline [4]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)XPhos (3.6)NaOtBuToluene10018>95

Table 2: Nickel-Catalyzed Selective Amination of 1-Bromo-4-iodobenzene with p-Toluidine *

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Ni(acac)₂ (1.5)NoneK₃PO₄Dioxane1004878

*Data for the analogous substrate 1-bromo-4-iodobenzene is presented to illustrate the utility of nickel catalysis for selective C-I amination.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Selective Amination of this compound [4]

This protocol describes a general procedure for the selective mono-amination of this compound at the iodo position using a palladium catalyst.

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-1-bromo-4-methylbenzene derivative.

Protocol 2: Nickel-Catalyzed Selective Amination of Aryl Iodides

This protocol provides an alternative method for the selective amination of aryl iodides in the presence of aryl bromides using a nickel catalyst.

Materials:

  • This compound

  • Amine

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Dioxane

  • Reaction vial with a screw cap

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), Ni(acac)₂ (0.015 mmol, 1.5 mol%), and K₃PO₄ (2.0 mmol).

  • Seal the vial with a screw cap containing a PTFE septum.

  • Evacuate and backfill the vial with an inert gas.

  • Add the desired amine (1.2 mmol) followed by anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(II)_Complex Ar-Pd(II)(I)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination + Base Pd_Amido_Complex Ar-Pd(II)(NR'R'')L Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Product Ar-NR'R'' Reductive_Elimination->Product ArI 1-Bromo-2-iodo- 4-methylbenzene ArI->Oxidative_Addition Amine HNR'R'' Amine->Amine_Coordination Base Base-H+

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Amine, Catalyst, Ligand, Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Dilute and Filter Cooling->Filtration Extraction Aqueous Workup Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving 1-Bromo-2-iodo-4-methylbenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki couplings can often be traced back to several key areas. A systematic check of your reagents and reaction setup is the first step.[1]

  • Reagent Quality: Ensure the purity and stability of your boronic acid or ester. Electron-deficient boronic acids are particularly susceptible to protodeboronation, a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom.[1] Using fresh, high-purity reagents is crucial. Consider converting the boronic acid to a more stable form like a pinacol ester if issues persist.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially with improper storage.[1] Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere. To test catalyst activity, you can run a simple, well-established Suzuki reaction with known reactive substrates.[2]

  • Solvent and Base Purity: It is critical to use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[1][3] Ensure your base is of high purity and anhydrous if the reaction conditions require it.

  • Inert Atmosphere: The exclusion of oxygen is critical.[1] Your reaction vessel must be properly purged with an inert gas like argon or nitrogen. This is typically done by evacuating and backfilling the flask multiple times.[4]

Q2: I am observing a mixture of products. How can I improve the selectivity to favor reaction at the C-I bond over the C-Br bond?

A2: this compound is designed for selective coupling. The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-bromine (C-Br) bond, making it more susceptible to oxidative addition to the palladium(0) catalyst.[4][5] Achieving high selectivity is usually straightforward, but if you are seeing coupling at the C-Br position or di-substituted products, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity. The energy barrier for oxidative addition at the C-Br bond is higher than at the C-I bond, and lower temperatures will favor the more reactive site.

  • Catalyst/Ligand System: While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often effective for selective coupling at the iodine position[4], highly active catalyst systems with bulky, electron-rich phosphine ligands may reduce selectivity by enabling the oxidative addition of the less reactive C-Br bond.[6] Stick to less reactive catalyst systems if selectivity is an issue.

  • Reaction Time: Overly long reaction times, especially at elevated temperatures, can sometimes lead to a secondary coupling at the C-Br position after the initial C-I coupling is complete. Monitor the reaction by TLC or GC-MS to determine the optimal endpoint.[4]

Q3: What are the most common side reactions, and how can I minimize them?

A3: Besides low conversion, several side reactions can reduce your yield.

  • Protodeboronation: This is the hydrolysis of the boronic acid/ester to the corresponding arene.[7] It is often promoted by high temperatures and strong bases.[2] To mitigate this, you can use milder bases like K₃PO₄ or Cs₂CO₃, ensure anhydrous conditions, and use a more stable boronic ester (e.g., pinacol ester).[1]

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct.[8] This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), a species that can promote this side reaction.[8][9] Rigorous degassing of solvents and maintaining a strict inert atmosphere is the best prevention.[2]

  • Dehalogenation: The replacement of a halogen on your starting material with a hydrogen atom.[8] This can occur after the oxidative addition step. Using milder reaction conditions can sometimes reduce this side reaction.[2]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key variables and their expected impact on the selective Suzuki coupling of this compound.

ParameterCondition A (High Selectivity)Condition B (Higher Reactivity)Rationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPd(PPh₃)₄ is a reliable catalyst for selective C-I coupling.[4] More active Buchwald-type ligands (like SPhos) are better for challenging substrates but may decrease selectivity.[3][7]
Base K₂CO₃, K₃PO₄Cs₂CO₃, KOtBuWeaker bases like K₂CO₃ are often sufficient and can minimize side reactions.[4][10] Stronger bases can increase reaction rates but may also promote protodeboronation.[1][11]
Solvent Toluene/Water, Dioxane/WaterDMF, 2-MeTHFToluene and dioxane are common, effective solvents.[4][7] More polar or higher-boiling point solvents might be needed for less reactive coupling partners but require careful optimization.
Temperature 80 °C100-110 °CLower temperatures favor selective oxidative addition at the more reactive C-I bond.[12] Higher temperatures can drive sluggish reactions to completion but risk side reactions and loss of selectivity.[3]

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a known procedure for the selective synthesis of 2-bromo-4-methyl-1,1'-biphenyl derivatives.[4]

Materials:

  • This compound (1.0 mmol, 296.9 mg)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene (5 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1][4]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene and water via syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Visualizations

Catalytic Cycle and Troubleshooting Workflows

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L2 (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd PdII_A trans-Ar-Pd(II)L2-I OxiAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B trans-Ar-Pd(II)L2-Ar' Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylIodide 1-Bromo-2-iodo-Ar ArylIodide->OxiAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal Base Base (e.g., K2CO3) Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13]

Troubleshooting_Workflow Start Low Yield or Poor Selectivity Observed CheckReagents 1. Verify Reagent Quality - Purity of Ar-X & Boronic Ester - Catalyst / Ligand Activity - Anhydrous Base / Solvents Start->CheckReagents CheckSetup 2. Review Reaction Setup - Inert Atmosphere (Degassing) - Correct Temperature - Sufficient Mixing CheckReagents->CheckSetup AnalyzeByproducts 3. Analyze for Side Products - Protodeboronation? - Homocoupling? - Dehalogenation? CheckSetup->AnalyzeByproducts Optimize 4. Systematically Optimize Conditions - Screen Base / Solvent - Screen Catalyst / Ligand - Adjust Temperature AnalyzeByproducts->Optimize Side Products Identified Success Successful Optimization Optimize->Success

Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.[2]

Logical_Relationships cluster_reactants Core Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Conditions ArylHalide Aryl Halide (this compound) Product Desired Product (Selectively Coupled Biaryl) ArylHalide->Product BoronicEster Organoboron Reagent (e.g., Arylboronic Acid) BoronicEster->Product Catalyst Palladium Source (e.g., Pd(PPh3)4) Catalyst->Product enables Ligand Ligand (e.g., PPh3) Ligand->Catalyst stabilizes & activates Base Base (e.g., K2CO3) Base->Product activates boron reagent Solvent Solvent (e.g., Toluene/H2O) Solvent->Product mediates Temperature Temperature (e.g., 80 °C) Temperature->Product controls rate & selectivity Atmosphere Atmosphere (Inert: Ar or N2) Atmosphere->Catalyst protects

References

Technical Support Center: Reactions with 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-2-iodo-4-methylbenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity difference between the iodine and bromine substituents on this compound?

A1: The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This allows for regioselective functionalization at the iodine position under milder conditions, leaving the bromine available for subsequent transformations.[1]

Q2: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A2: The most common reactions include Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are typically performed selectively at the more reactive C-I bond.[1]

Q3: Can I perform sequential cross-coupling reactions on this molecule?

A3: Yes, the differential reactivity of the C-I and C-Br bonds makes this compound an excellent substrate for sequential, one-pot cross-coupling reactions. A reaction can first be carried out at the iodine position, followed by a second coupling at the bromine position by modifying the reaction conditions.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Q4: I am observing significant amounts of homocoupled biaryl product from my boronic acid. How can I minimize this?

A4: Homocoupling of boronic acids can occur, particularly if the reaction mixture contains Pd(II) species that are not part of the catalytic cycle. To minimize this, ensure your reaction is properly degassed to remove oxygen, which can lead to the formation of these species. Using a pre-catalyst that readily forms the active Pd(0) species can also be beneficial.

Q5: My Suzuki-Miyaura reaction is sluggish and I'm seeing dehalogenation of my starting material. What can I do?

A5: Slow reaction rates can lead to side reactions like dehalogenation. Consider the following troubleshooting steps:

  • Increase Temperature: Carefully increasing the reaction temperature can accelerate the desired coupling.

  • Ligand Choice: Switching to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can improve catalytic activity.

  • Base Optimization: If you are using a strong base, consider switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃, or a phosphate base like K₃PO₄.

  • Solvent: Ensure you are using an aprotic solvent like dioxane, THF, or toluene.

Sonogashira Coupling

Q6: I am getting a significant amount of alkyne homocoupling (Glaser-Hay coupling) product. How can I prevent this?

A6: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst.[2] To mitigate this:

  • Use Copper-Free Conditions: The most effective method is to use a copper-free Sonogashira protocol.[2]

  • Strictly Anaerobic Conditions: If using a copper co-catalyst, it is crucial to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).

  • Slow Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Reduce Copper Concentration: Use the minimum effective amount of the copper(I) salt (e.g., 0.5-1 mol%).[2]

Buchwald-Hartwig Amination

Q7: I am observing hydrodehalogenation of my this compound. What is the cause and how can I avoid it?

A7: Hydrodehalogenation in Buchwald-Hartwig amination can occur as a side reaction. In some cases, a β-hydride elimination from the palladium-amido intermediate can lead to the formation of the dehalogenated arene. To minimize this, consider optimizing the choice of palladium catalyst, ligand, and base. Using bulkier phosphine ligands can sometimes disfavor this side reaction.

Grignard Reagent Formation

Q8: When I try to form the Grignard reagent, I get a significant amount of a dimeric byproduct. What is this and how can I prevent it?

A8: The dimeric byproduct is likely the result of a Wurtz-type coupling, where the newly formed Grignard reagent reacts with a molecule of unreacted this compound. To minimize this side reaction:

  • Slow Addition: Add the solution of this compound dropwise to the magnesium turnings. This prevents a high local concentration of the aryl halide.

  • Temperature Control: The Grignard formation is exothermic. Maintain a controlled, and often low, temperature to disfavor the Wurtz coupling.

  • Solvent Choice: Solvents like 2-methyltetrahydrofuran (2-MeTHF) are known to sometimes reduce the extent of Wurtz coupling compared to THF.

Quantitative Data

The following tables summarize representative yields for common reactions. Note that yields are highly dependent on the specific reaction conditions, substrates, and scale.

Table 1: Regioselective Buchwald-Hartwig Amination of 1-Bromo-4-iodobenzene with various amines. [3]

AmineProductYield (%)
p-Toluidine4-Bromo-N-(p-tolyl)aniline78
N-Dodecylaniline4-Bromo-N-dodecylaniline60
Pyridin-3-amineN-(4-Bromophenyl)pyridin-3-amine83

Table 2: Influence of Copper Co-catalyst on Sonogashira Coupling Yields (Representative Data). [4]

Catalyst SystemTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
Pd(OAc)₂ / CuI258510
Pd(OAc)₂ (Copper-free)6092<2
PdCl₂(PPh₃)₂ / CuIRoom Temp.905
PdCl₂(PPh₃)₂ (Copper-free)8088<1

Experimental Protocols

Protocol 1: Regioselective Sonogashira Coupling

This protocol describes the selective coupling of a terminal alkyne at the C-I bond of this compound.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • CuI (0.06 mmol)

  • Triethylamine (TEA) (3.0 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Suzuki-Miyaura Coupling

This protocol details the selective coupling of a boronic acid at the C-I position.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 ArPdIL2 Ar-Pd(II)-I(L2) Pd0->ArPdIL2 ArPdORL2 Ar-Pd(II)-OR'(L2) ArPdIL2->ArPdORL2 Ligand Exchange ArPdArL2 Ar-Pd(II)-Ar'(L2) ArPdORL2->ArPdArL2 ArPdArL2->Pd0 Product Coupled Product (2-Bromo-4-methyl-biphenyl) ArPdArL2->Product Reductive Elimination ArI 1-Bromo-2-iodo- 4-methylbenzene ArI->ArPdIL2 Oxidative Addition ArB Ar'B(OR)2 ArB->ArPdArL2 Transmetalation Base Base (e.g., K2CO3) Base->ArPdORL2

Caption: Catalytic cycle for the regioselective Suzuki-Miyaura coupling.

Troubleshooting_Sonogashira Start High Alkyne Homocoupling (Glaser Product) Observed Cause1 Presence of Oxygen? Start->Cause1 Cause2 Copper(I) Co-catalyst Used? Start->Cause2 Solution1 Ensure rigorous degassing of solvents and reagents. Maintain inert atmosphere. Cause1->Solution1 Yes Solution2 Switch to a copper-free Sonogashira protocol. Cause2->Solution2 Yes Solution3 If copper is necessary: - Reduce CuI concentration (0.5-1 mol%) - Add alkyne slowly to the reaction mixture Cause2->Solution3 Yes

Caption: Troubleshooting workflow for Sonogashira homocoupling.

References

Technical Support Center: Purification of 1-Bromo-2-iodo-4-methylbenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of 1-Bromo-2-iodo-4-methylbenzene. It includes troubleshooting advice for common issues encountered during purification, detailed experimental protocols, and quantitative data to guide your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The primary impurities depend on the synthetic route. A common method for synthesizing this compound is the electrophilic iodination of 4-bromotoluene. In this case, the most likely impurities are:

  • Unreacted 4-bromotoluene: The starting material for the synthesis.

  • Regioisomer (2-Bromo-1-iodo-4-methylbenzene): Formed during the iodination of 4-bromotoluene.

  • Di-iodinated byproducts: Over-iodination can lead to the formation of di-iodotoluene species.

  • Residual iodinating agent and byproducts: Depending on the reagent used (e.g., N-iodosuccinimide), residual reagents or their byproducts may be present.

Q2: My TLC analysis shows multiple spots close together. How can I improve the separation?

A2: Co-elution of structurally similar compounds, such as regioisomers, is a common challenge. To improve TLC separation:

  • Solvent System Optimization: Experiment with different solvent systems of varying polarity. A less polar solvent system will generally increase the retention time and may improve the separation of closely related nonpolar compounds.

  • Multiple Developments: Running the TLC plate multiple times in the same solvent system can enhance the separation between spots with close Rf values.

  • Different Stationary Phases: If available, try TLC plates with different stationary phases, such as alumina or reverse-phase plates.

Q3: I am having trouble inducing crystallization of this compound. What can I do?

A3: If crystals do not form readily from the solution, several techniques can be employed:

  • Seed Crystals: Introduce a small, pure crystal of this compound to the supersaturated solution to initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites.

  • Reducing Temperature: Slowly cool the solution in an ice bath or refrigerator to further decrease the solubility of the product.

  • Solvent Evaporation: If too much solvent was added, you can gently evaporate some of it to increase the concentration of the product.

Troubleshooting Guide

Problem Possible Cause Solution
Product oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the product. The product is precipitating from a solution that is too highly saturated.Choose a solvent with a lower boiling point. Add slightly more hot solvent to the mixture before cooling.
Low recovery after column chromatography The product is highly retained on the column. The chosen eluent is not polar enough.Gradually increase the polarity of the eluent. If the product is still retained, consider using a different stationary phase.
Co-elution of the desired product and its regioisomer The regioisomers have very similar polarities.Use a long column with a less polar solvent system and collect small fractions. Analyze fractions carefully by TLC or GC-MS. Preparative HPLC may be necessary for complete separation.
Broad melting point range of the purified product The product is still impure.Repeat the purification step (recrystallization or chromatography). Ensure the crystals are thoroughly dried.
Presence of colored impurities in the final product Formation of colored byproducts during the reaction.Treat the crude product with activated charcoal during recrystallization. Wash the crude product with a sodium thiosulfate solution to remove residual iodine.

Quantitative Data Summary

The following table summarizes typical data for the purification of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

Purification Method Typical Purity of Crude Mixture Typical Purity after Purification Typical Yield Key Parameters
Recrystallization 85-95%>98%70-85%Solvent: Ethanol
Flash Column Chromatography 85-95%>99%60-80%Stationary Phase: Silica Gel (230-400 mesh)Eluent: Hexane or Heptane

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of crude this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate while swirling. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The product will begin to crystallize.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through them for several minutes. For complete drying, the crystals can be placed in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating this compound from closely related impurities like its regioisomer.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane or Heptane (HPLC grade)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (hexane) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with hexane, maintaining a constant flow rate.

  • Fraction Collection: Collect small fractions and monitor the elution by thin-layer chromatography (TLC).

  • Analysis: The less polar regioisomer (2-Bromo-1-iodo-4-methylbenzene) is expected to elute first, followed by the desired product (this compound).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Experimental Workflow

PurificationWorkflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_final_purification Final Purification cluster_analysis Analysis start Start: 4-Bromotoluene reaction Iodination Reaction (e.g., with NIS) start->reaction crude Crude Reaction Mixture reaction->crude workup Aqueous Workup (e.g., Na2S2O3 wash) crude->workup extraction Solvent Extraction workup->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography (Hexane) concentration->chromatography recrystallization Recrystallization (Ethanol) chromatography->recrystallization analysis Purity & Identity Check (TLC, GC-MS, NMR, MP) recrystallization->analysis end Pure this compound analysis->end

Caption: General workflow for the synthesis and purification of this compound.

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered when optimizing catalyst loading for cross-coupling reactions with the dihalogenated substrate, 1-bromo-2-iodo-4-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the key to achieving selective cross-coupling with this compound?

A1: The key to selective cross-coupling with this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more reactive towards oxidative addition with a palladium(0) catalyst.[1][2] This allows for selective functionalization at the iodine position under milder reaction conditions, leaving the C-Br bond available for subsequent transformations.[2]

Q2: What are the typical palladium catalyst loading ranges for cross-coupling reactions with this substrate?

A2: Typical palladium catalyst loading for cross-coupling reactions ranges from 0.5 mol% to 5 mol%. For highly reactive substrates and efficient catalyst systems, loadings can sometimes be reduced to as low as 0.05 mol%. However, for challenging couplings or to ensure complete conversion, a higher loading of 2-5 mol% may be necessary. Optimization is crucial to balance reaction efficiency with cost and potential for side reactions.

Q3: How does catalyst loading affect the outcome of the reaction?

A3: Catalyst loading directly impacts reaction rate, yield, and the formation of byproducts.

  • Low Catalyst Loading: May lead to incomplete conversion and low yields, especially if the catalyst deactivates over the course of the reaction. However, it is economically and environmentally favorable.

  • High Catalyst Loading: Can increase the reaction rate and drive the reaction to completion, but may also promote side reactions such as homocoupling and hydrodehalogenation. It also increases the cost of the reaction and the amount of residual palladium in the product.

Q4: What are the most common side reactions observed, and how can they be minimized?

A4: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid or alkyne coupling partners. This can be minimized by using a slight excess of the dihaloarene, ensuring an inert atmosphere, and optimizing the base and temperature.

  • Hydrodehalogenation: Replacement of a halogen with a hydrogen atom. This can be reduced by using purified solvents and reagents, and by avoiding excessively high temperatures.

  • Double Coupling: Reaction at both the iodo and bromo positions. To avoid this, use milder reaction conditions (lower temperature, shorter reaction time) and a controlled stoichiometry of the coupling partner (typically 1.0-1.2 equivalents) to favor selective reaction at the more reactive C-I bond.[1]

Troubleshooting Guide

Problem 1: Low or No Conversion to the Desired Mono-coupled Product

Possible Causes and Solutions:

Possible CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper storage under an inert atmosphere to prevent degradation.
Insufficient Catalyst Loading Gradually increase the catalyst loading in increments of 0.5 mol%. Monitor the reaction progress by TLC or GC-MS to find the optimal loading.
Inappropriate Ligand For Suzuki couplings, consider bulky, electron-rich phosphine ligands like SPhos or XPhos, which can improve catalyst stability and activity.
Suboptimal Reaction Temperature If the reaction is sluggish, incrementally increase the temperature by 10 °C. Be cautious of promoting side reactions at higher temperatures.
Poor Quality Reagents or Solvents Use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen or water. Ensure the purity of all reagents.
Problem 2: Lack of Selectivity (Formation of Di-substituted Product)

Possible Causes and Solutions:

Possible CauseRecommended Action
Reaction Conditions Too Harsh To selectively target the C-I bond, use milder conditions (e.g., lower temperature, weaker base).
Prolonged Reaction Time Monitor the reaction closely and stop it once the mono-coupled product is maximized to prevent subsequent reaction at the C-Br bond.
Excess Coupling Partner Use a stoichiometric amount (1.0 to 1.2 equivalents) of the boronic acid, alkyne, or alkene.

Data Presentation: Catalyst Loading Optimization

The following tables provide representative data on the effect of palladium catalyst loading on the yield of mono-substituted products in Suzuki, Sonogashira, and Heck reactions with this compound.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryCatalystLigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield of 2-bromo-4-methyl-1,1'-biphenyl (%)
1Pd(PPh₃)₄-0.5801265
2Pd(PPh₃)₄-1.0801285
3Pd(PPh₃)₄-2.0801292
4Pd(OAc)₂SPhos0.580890
5Pd(OAc)₂SPhos1.080895

Table 2: Sonogashira Coupling with Phenylacetylene

EntryCatalystCo-catalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield of 1-bromo-2-(phenylethynyl)-4-methylbenzene (%)
1Pd(PPh₃)₂Cl₂CuI1.025670
2Pd(PPh₃)₂Cl₂CuI2.025688
3Pd(PPh₃)₂Cl₂CuI3.025694
4Pd(PPh₃)₄-2.050885 (copper-free)
5Pd(PPh₃)₄-3.050891 (copper-free)

Table 3: Heck Coupling with Styrene

EntryCatalystLigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield of (E)-1-bromo-4-methyl-2-(2-phenylvinyl)benzene (%)
1Pd(OAc)₂PPh₃1.01001660
2Pd(OAc)₂PPh₃2.01001678
3Pd(OAc)₂PPh₃3.01001685
4Pd₂(dba)₃P(o-tolyl)₃1.01101282
5Pd₂(dba)₃P(o-tolyl)₃2.01101290

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 296.9 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Pd(PPh₃)₄ (0.02 mmol, 23.1 mg, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[2]

  • Evacuate and backfill the flask with argon three times.[2]

  • Add degassed toluene and water via syringe.[2]

  • Heat the reaction mixture to 80 °C and stir for 12 hours.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 296.9 mg)

  • Phenylacetylene (1.1 mmol, 112.4 mg)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 202.4 mg)

  • Anhydrous THF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[2]

  • Evacuate and backfill the flask with argon three times.[2]

  • Add anhydrous THF and triethylamine via syringe.[2]

  • Add phenylacetylene dropwise at room temperature.[2]

  • Stir the reaction mixture at room temperature for 6 hours.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography.

Visualizations

Experimental_Workflow General Workflow for Selective Cross-Coupling reagents 1. Add this compound, coupling partner, and base to flask catalyst 2. Add Palladium Catalyst and Ligand reagents->catalyst inert 3. Evacuate and backfill with inert gas (3x) catalyst->inert solvent 4. Add degassed solvent inert->solvent reaction 5. Heat and stir reaction mixture solvent->reaction monitoring 6. Monitor progress by TLC/GC-MS reaction->monitoring workup 7. Aqueous workup and extraction monitoring->workup purification 8. Column Chromatography workup->purification Troubleshooting_Low_Yield Troubleshooting Low Yield start Low or No Yield check_catalyst Check Catalyst Activity and Ligand Integrity start->check_catalyst increase_loading Increase Catalyst Loading check_catalyst->increase_loading If catalyst is fresh check_reagents Check Reagent/Solvent Purity and Inert Atmosphere check_catalyst->check_reagents If catalyst is old optimize_temp Optimize Temperature increase_loading->optimize_temp success Improved Yield optimize_temp->success check_reagents->increase_loading

References

troubleshooting failed Heck reactions involving 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Heck reactions involving 1-Bromo-2-iodo-4-methylbenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing no reaction or very low conversion of my starting material. What are the common causes and how can I fix it?

A1: A lack of reactivity in a Heck reaction is a common issue that can often be traced back to the catalyst system or reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst (like Pd(OAc)₂), or it may have decomposed.[1][2]

    • Solution 1: Pre-catalyst Choice: Switch to a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃].[2][3]

    • Solution 2: Ligand Choice: The ligand stabilizes the Pd(0) catalyst.[2] If using a simple ligand like triphenylphosphine (PPh₃), consider switching to a bulkier, more electron-rich phosphine ligand which can promote oxidative addition and stabilize the catalyst.[4]

    • Solution 3: Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly deoxygenated and the reaction is run under an inert atmosphere (Nitrogen or Argon).[5]

  • Insufficient Temperature: The oxidative addition step, particularly for less reactive C-Br bonds, is often the rate-determining step and requires thermal energy.[2]

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Solvents with higher boiling points like DMF, DMAc, or NMP may be necessary.[6]

  • Inappropriate Base or Solvent: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[1][2] The solvent influences solubility and reaction rates.[6]

    • Solution: If using a weak base like triethylamine (Et₃N), consider a stronger inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[3][7] High polarity solvents like DMF or DMAc often enhance reactivity.[6]

Q2: My reaction is selective for the C-I bond, but the yield is still poor. How can I optimize this specific reaction?

A2: The differential reactivity between the carbon-iodine and carbon-bromine bonds is expected, with the C-I bond being significantly more reactive.[8] Optimizing for this selective coupling requires fine-tuning the conditions to favor the faster reaction while preventing catalyst deactivation.

Optimization Strategies:

  • Lower Temperature: Since the C-I bond is highly reactive, high temperatures may not be necessary and could promote catalyst decomposition or side reactions. Try running the reaction at a lower temperature (e.g., 80 °C) to improve catalyst stability.

  • Ligand-to-Palladium Ratio: A high ligand-to-palladium ratio can sometimes inhibit the reaction.[9] Try reducing the ratio (e.g., from 4:1 to 2:1 ligand:Pd) to see if reactivity improves.

  • Catalyst Loading: For a difficult coupling, a low catalyst loading might be insufficient. While 1-2 mol% is common, increasing it to 5 mol% can sometimes overcome activation barriers.[9]

Q3: I am observing the formation of palladium black and my reaction has stalled. What does this mean and how can I prevent it?

A3: The formation of palladium black (finely divided palladium metal) indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive.[2] This is a common mode of catalyst death.

Prevention Strategies:

  • Choice of Ligand: Ligands are critical for stabilizing the soluble Pd(0) species.[2] If you are not using a ligand, or are using a simple one like PPh₃, switching to a bulkier phosphine ligand or a bidentate ligand (like BINAP) can prevent agglomeration.[1][3]

  • Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Concentration: Very high concentrations can sometimes promote precipitation. Ensure all components are fully dissolved and consider a slightly more dilute reaction mixture.

Q4: My desired product is forming, but I also see significant side products like the reduced arene (4-bromo-3-iodotoluene) or isomerized alkenes. How can I improve selectivity?

A4: These side products arise from competing reaction pathways.

  • Reductive Heck Product: The formation of a reduced arene (dehalogenation) can occur as a side reaction.[7]

    • Solution: This is often influenced by the base, solvent, and temperature. Experimenting with different bases (e.g., switching from an amine base to an inorganic one) can sometimes suppress this pathway.[7]

  • Alkene Isomerization: Isomerization of the product alkene can happen if the β-hydride elimination step is reversible.[8]

    • Solution: The addition of certain bases can facilitate the final reductive elimination step, minimizing the chance for the reverse reaction to occur.[1] Using a more hindered base or ensuring a sufficient amount is present can improve product selectivity.

Data Summary: Reaction Parameter Optimization

The following table summarizes key parameters that can be adjusted to troubleshoot and optimize your Heck reaction.

ParameterStandard ConditionOptimization Strategy & RationalePotential Impact
Pd Source Pd(OAc)₂ (2 mol%)Switch to Pd₂(dba)₃ or Pd(PPh₃)₄. Increase loading to 5 mol%.Ensures efficient generation of active Pd(0). Higher loading can overcome high activation energy.
Ligand PPh₃ (4 mol%)Use bulky, electron-rich phosphines (e.g., P(o-tolyl)₃, XPhos) or bidentate ligands (e.g., BINAP).Improves catalyst stability, prevents Pd black formation, and can influence regioselectivity.[1][3]
Base Et₃N (1.5 equiv.)Switch to inorganic bases like K₂CO₃, Cs₂CO₃, or NaOAc (2.0 equiv.).Stronger or different bases can accelerate catalyst regeneration and suppress side reactions.[3][10]
Solvent TolueneUse polar aprotic solvents like DMF, DMAc, or NMP.Improves solubility of reagents and can accelerate the reaction rate.[6]
Temperature 100 °CDecrease to 80 °C for C-I coupling; Increase to 120-140 °C if targeting C-Br coupling.Lower temps improve selectivity for the more reactive C-I bond; higher temps are needed for C-Br activation.
Atmosphere Inert Gas (Ar/N₂)Ensure rigorous degassing of solvent and proper inert atmosphere technique.Prevents oxidative degradation of the Pd(0) catalyst.[5]

Key Experimental Protocol: Selective Heck Coupling at the C-I Bond

This protocol provides a starting point for the regioselective Heck reaction of this compound with an alkene (e.g., n-butyl acrylate).

Materials:

  • This compound (1.0 equiv.)

  • Alkene (e.g., n-butyl acrylate, 1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 equiv., 4 mol%)

  • Triethylamine [Et₃N] (1.5 equiv.)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.[4]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous and degassed DMF via syringe to dissolve the solids. Follow this with the addition of the alkene and triethylamine.[4]

  • Reaction: Immerse the flask in a preheated oil bath set to 80-100 °C. Stir the reaction mixture vigorously.[4]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl halide is consumed (typically 8-24 hours).[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the DMF and salts.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Visual Guides

Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl + Ar-X Coord Alkene Coordination PdII_Aryl->Coord PdII_Alkene Ar-Pd(II)-X(L)(Alkene) Coord->PdII_Alkene + Alkene - L Insert Migratory Insertion PdII_Alkene->Insert PdII_Alkyl R-Pd(II)-X(L) Insert->PdII_Alkyl Beta β-Hydride Elimination PdII_Alkyl->Beta Product Alkene out PdH H-Pd(II)-X(L)₂ Beta->PdH Reduct Reductive Elimination PdH->Reduct + Base Reduct->Pd0 - Base-H-X

Caption: The catalytic cycle for the Mizoroki-Heck reaction.[1][2]

Troubleshooting Workflow for Failed Heck Reactions

Troubleshooting_Workflow Start Start: Reaction Failed (Low/No Conversion) Check_Catalyst Is Catalyst System Active? (e.g., Pd Black Formation) Start->Check_Catalyst Optimize_Catalyst Action: Change Ligand (e.g., bulky phosphine) OR Switch Pd Source (Pd(0)) Check_Catalyst->Optimize_Catalyst Yes Check_Temp Is Temperature Sufficient? Check_Catalyst->Check_Temp No Success Problem Solved Optimize_Catalyst->Success Increase_Temp Action: Increase Temperature (e.g., in 20°C increments) Check_Temp->Increase_Temp No Check_Base_Solvent Is Base/Solvent Optimal? Check_Temp->Check_Base_Solvent Yes Increase_Temp->Success Change_Base_Solvent Action: Switch to Stronger Base (e.g., K₂CO₃) and/or Polar Aprotic Solvent (e.g., DMF) Check_Base_Solvent->Change_Base_Solvent No Check_Reagents Are Reagents Pure & Dry? Is Atmosphere Inert? Check_Base_Solvent->Check_Reagents Yes Change_Base_Solvent->Success Check_Reagents->Start Yes (Re-evaluate) Purify_Reagents Action: Use Fresh Reagents, Dry/Degas Solvent, Ensure Proper Inert Technique Check_Reagents->Purify_Reagents No Purify_Reagents->Success

Caption: A decision tree for troubleshooting common Heck reaction failures.

Regioselective Pathway for this compound

Caption: Preferential reaction pathway based on C-X bond reactivity.

References

preventing dehalogenation of 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-2-iodo-4-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the handling and reactivity of this compound, with a specific focus on preventing its dehalogenation during chemical synthesis.

Troubleshooting Guides

Dehalogenation, the undesired removal of a halogen atom (iodine or bromine) and its replacement with a hydrogen atom, is a common side reaction that can significantly lower the yield of the desired product. The following guides provide a systematic approach to troubleshoot and minimize dehalogenation in your experiments involving this compound.

Issue 1: Significant Dehalogenation at the Iodo Position During Selective Cross-Coupling

Question: I am attempting a selective cross-coupling reaction (e.g., Suzuki, Sonogashira) at the more reactive C-I bond of this compound, but I am observing a significant amount of the deiodinated byproduct (1-bromo-4-methylbenzene). What are the potential causes and how can I resolve this?

Answer: The formation of a deiodinated byproduct suggests that the hydrodehalogenation pathway is competing with the desired cross-coupling reaction. This is often due to the formation of palladium-hydride (Pd-H) species.[1] Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for Deiodination

start Deiodination Observed step1 Step 1: Evaluate Base and Solvent System start->step1 step2 Step 2: Scrutinize Catalyst and Ligand step1->step2 If problem persists step3 Step 3: Control Reaction Temperature step2->step3 If problem persists step4 Step 4: Ensure Anhydrous and Inert Conditions step3->step4 If problem persists end Minimized Deiodination step4->end

Caption: A workflow for troubleshooting deiodination.

  • Evaluate the Base and Solvent System:

    • Potential Cause: Strong bases, especially alkoxides (e.g., NaOtBu, KOtBu), can promote the formation of Pd-H species.[2] Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride donors (e.g., DMF with trace water) can also contribute to dehalogenation.[1][3]

    • Recommended Solution: Switch to a weaker, non-nucleophilic inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] Change the solvent to a non-polar aprotic solvent like toluene.[1][3] If a co-solvent is necessary, ensure it is anhydrous.

  • Scrutinize the Catalyst and Ligand:

    • Potential Cause: The choice of palladium catalyst and ligand is critical. Some ligands may not sufficiently promote the desired reductive elimination over the competing dehalogenation pathway.

    • Recommended Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the reductive elimination step of the cross-coupling cycle, thereby outcompeting the dehalogenation side reaction.[1][2] Recommended ligands include XPhos, SPhos, and RuPhos.

  • Control the Reaction Temperature:

    • Potential Cause: Elevated temperatures can increase the rate of dehalogenation.

    • Recommended Solution: Optimize the reaction temperature. Modern catalytic systems are often highly efficient and may allow for successful coupling at lower temperatures (e.g., 60-80 °C).

  • Ensure Anhydrous and Inert Conditions:

    • Potential Cause: Trace amounts of water or oxygen can lead to the formation of hydride species and other side reactions.[4][5]

    • Recommended Solution: Use anhydrous solvents and reagents. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

Issue 2: Dehalogenation at Both Iodo and Bromo Positions

Question: I am observing the formation of toluene as a byproduct, indicating dehalogenation at both the C-I and C-Br positions. How can I prevent this?

Answer: The formation of the fully dehalogenated product suggests that the reaction conditions are too harsh or that there is a significant source of hydride in the reaction mixture. In addition to the troubleshooting steps outlined in Issue 1, consider the following:

  • Catalyst Loading: High catalyst loading can sometimes lead to increased side reactions. Try reducing the catalyst loading to the minimum effective amount (e.g., 0.5-1 mol%).

  • Reaction Time: Prolonged reaction times can lead to the decomposition of starting materials and products, as well as an increase in side reactions. Monitor the reaction progress closely by TLC or GC-MS and stop the reaction once the starting material is consumed.

  • Purity of Reagents: Impurities in the reagents, such as borane species in boronic acids, can act as hydride sources.[2] Ensure all reagents are of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the halogens in this compound in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energies: C-I < C-Br < C-Cl.[6] Therefore, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This differential reactivity allows for selective functionalization at the iodo position while leaving the bromo position intact for subsequent transformations.[7]

Q2: Which palladium catalysts and ligands are recommended for selective coupling at the C-I bond of this compound while minimizing dehalogenation?

A2: For selective cross-coupling at the C-I bond with minimal dehalogenation, it is advisable to use modern palladium precatalysts in combination with bulky, electron-rich phosphine ligands. These ligands promote the desired oxidative addition and reductive elimination steps of the catalytic cycle.

Catalyst/Ligand SystemRecommended forKey Advantages
Pd(OAc)₂ / XPhos or SPhosSuzuki-Miyaura CouplingPromotes efficient coupling and suppresses dehalogenation.[1]
Pd₂(dba)₃ / XPhos or RuPhosBuchwald-Hartwig AminationEffective for C-N bond formation with minimal side reactions.[2]
Pd(PPh₃)₂Cl₂ / CuISonogashira CouplingStandard conditions for C-C alkyne coupling.[8]

Q3: How does the choice of base influence the outcome of the reaction?

A3: The base plays a crucial role in the catalytic cycle and can significantly impact the extent of dehalogenation.

Base TypeExamplesImpact on Dehalogenation
Strong Organic BasesNaOtBu, KOtBuCan promote dehalogenation, especially at higher temperatures.[2]
Inorganic BasesK₃PO₄, Cs₂CO₃, K₂CO₃Generally recommended to minimize dehalogenation.[1]

Q4: Can I perform a one-pot sequential cross-coupling reaction on this compound?

A4: Yes, the differential reactivity of the C-I and C-Br bonds makes this molecule an excellent substrate for one-pot sequential cross-coupling reactions. By carefully selecting the reaction conditions, you can first perform a coupling reaction at the iodo position (e.g., a Sonogashira coupling) and then, in the same reaction vessel, introduce a second set of reagents to perform a different coupling at the bromo position (e.g., a Suzuki-Miyaura coupling).[7] This approach significantly enhances synthetic efficiency by reducing the number of workup and purification steps.[7]

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is optimized for the selective coupling of an arylboronic acid at the iodo-position of this compound while minimizing hydrodehalogenation.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Anhydrous, degassed water (0.5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Competing Catalytic Cycles

cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Dehalogenation Pathway a Ar-I + Pd(0)L2 b Oxidative Addition Ar-Pd(II)(I)L2 a->b c Transmetalation Ar-Pd(II)(Ar')L2 b->c d Reductive Elimination c->d e Ar-Ar' d->e f Pd(0)L2 d->f f->a g Ar-Pd(II)(I)L2 h Formation of Pd-H species g->h i Ar-Pd(II)(H)L2 h->i j Reductive Elimination i->j k Ar-H j->k l Pd(0)L2 j->l

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

Mandatory Visualizations

Recommended Reaction Setup to Avoid Dehalogenation

cluster_0 Key Components for a Successful Reaction reagents High-Purity Reagents (this compound, Coupling Partner) catalyst Modern Catalyst System (e.g., Pd(OAc)2 / XPhos) base Weak Inorganic Base (e.g., K3PO4) solvent Anhydrous, Aprotic Solvent (e.g., Toluene) atmosphere Inert Atmosphere (Argon or Nitrogen) temperature Optimized Temperature (Avoid excessive heat)

Caption: Key components of a recommended reaction setup to avoid dehalogenation.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving 1-Bromo-2-iodo-4-methylbenzene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to solvent effects on the reactivity of this compound, particularly in the context of palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the C-Br and C-I bonds in this compound?

The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl. This is primarily due to the bond dissociation energies, with the C-I bond being the weakest and therefore more susceptible to oxidative addition by a palladium(0) catalyst.[1][2] Consequently, the iodine at the 2-position of this compound is significantly more reactive than the bromine at the 1-position. This differential reactivity is key to achieving regioselective functionalization of the molecule.

Q2: How does solvent polarity influence the selective reaction at the C-I bond?

Solvent polarity can significantly impact the rate and selectivity of cross-coupling reactions. While the inherent reactivity of the C-I bond is the dominant factor for selectivity, the choice of solvent can modulate the outcome.[3][4] Polar aprotic solvents like DMF, DMSO, and THF are often used as they can dissolve a wide range of organic substrates and inorganic salts used as bases in these reactions.[3] In some cases, polar solvents can influence the stability of the catalytic species and intermediates, which can affect the selectivity between two different halogen atoms, although this effect is more pronounced when the halogens are more similar in reactivity.[5] For achieving high selectivity for the C-I bond, the primary strategy is to use milder reaction conditions, which is often sufficient to exploit the intrinsic reactivity difference.

Q3: Can I use protic solvents for cross-coupling reactions with this substrate?

While less common, protic solvents like alcohols or water can be used in certain cross-coupling reactions, particularly in Suzuki-Miyaura couplings where they can help dissolve the inorganic base.[6] However, the presence of protic solvents can sometimes lead to side reactions such as hydrodehalogenation (replacement of the halogen with hydrogen). The choice of a protic solvent should be made with caution and may require careful optimization of the reaction conditions, including the choice of base and catalyst.

Q4: Are there specific solvents that are recommended for Suzuki-Miyaura vs. Sonogashira couplings of this compound?

For Suzuki-Miyaura couplings , a mixture of an organic solvent and water is often optimal. This biphasic system helps to dissolve both the organic substrate and the inorganic base (e.g., K₂CO₃, K₃PO₄). Common solvent systems include toluene/water, 1,4-dioxane/water, and THF/water.[6]

For Sonogashira couplings , polar aprotic solvents are generally preferred. Solvents like THF, DMF, and DMSO are effective in facilitating the reaction.[7] The choice of solvent can also depend on the base used; for example, if an amine base like triethylamine is used, it can sometimes also act as the solvent. It is crucial to use anhydrous and degassed solvents for Sonogashira reactions to prevent unwanted side reactions like the homocoupling of the alkyne.[4]

Q5: How can I minimize the formation of the di-substituted product when I want to achieve mono-substitution at the C-I position?

To favor mono-substitution at the more reactive C-I position, you should:

  • Control Stoichiometry: Use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of your coupling partner.

  • Use Mild Reaction Conditions: Lower reaction temperatures and shorter reaction times will favor the reaction at the more labile C-I bond.[8]

  • Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the mono-substituted product is predominantly formed.[8]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Recommended Solution
Suboptimal Solvent Choice The reactants may not be fully soluble in the chosen solvent. Screen a range of solvents, including polar aprotic solvents like 1,4-dioxane, THF, or DMF, and nonpolar solvents like toluene. Ensure all solvents are anhydrous and properly degassed.[9]
Incorrect Base Selection or Solubility The base may be too weak or not soluble in the reaction medium. For Suzuki reactions, consider switching between phosphate, carbonate, and hydroxide bases. For Sonogashira reactions, ensure the amine base is appropriate. If using an inorganic base in a nonpolar solvent, adding a co-solvent like water can improve solubility.[6]
Catalyst Inactivity The palladium catalyst may be poisoned or not properly activated. Ensure the use of high-purity reagents and solvents. For Pd(II) precursors, ensure that the conditions are suitable for reduction to the active Pd(0) species.[10]
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier. Incrementally increase the reaction temperature, while monitoring for any decomposition or side product formation.[11]
Issue 2: Lack of Selectivity (Formation of Di-substituted Product)
Possible Cause Recommended Solution
Reaction Conditions Too Harsh High temperatures and long reaction times can lead to the reaction of the less reactive C-Br bond. To selectively target the C-I position, use milder conditions (e.g., lower temperature, weaker base).[8]
Excess of Coupling Partner Using a large excess of the coupling partner will drive the reaction towards di-substitution. Use a stoichiometric amount (1.0-1.2 equivalents) of the coupling partner.
Prolonged Reaction Time Even under mild conditions, extended reaction times can lead to the slow reaction at the C-Br site. Monitor the reaction progress closely and stop it once the desired mono-substituted product is formed.[8]
Issue 3: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
Possible Cause Recommended Solution
Presence of Oxygen (leading to homocoupling) This is a common issue in Sonogashira reactions. Ensure that the reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that the solvents are rigorously degassed.[4][10]
Presence of Water or Protic Impurities (leading to hydrodehalogenation) Use anhydrous solvents and reagents. If a protic co-solvent is necessary (e.g., in Suzuki reactions), ensure that the other reaction parameters are optimized to favor the cross-coupling pathway.[9]
Inappropriate Base or Solvent Combination Certain base and solvent combinations can promote side reactions. It is advisable to screen different combinations to find the optimal conditions for the desired transformation.

Data Presentation

The following tables provide illustrative data on the expected reactivity and selectivity of this compound in common cross-coupling reactions under different solvent conditions. This data is extrapolated from studies on analogous dihaloarenes and serves as a predictive guide.

Table 1: Illustrative Solvent Effects on the Regioselective Suzuki-Miyaura Coupling of this compound

Solvent System Typical Base Temperature (°C) Mono-coupled Product (at C-I) Yield (%) Di-coupled Product Yield (%) Notes
Toluene / H₂O (4:1)K₂CO₃80>90<5A common and effective system for selective mono-coupling.
1,4-Dioxane / H₂O (4:1)K₃PO₄80>95<2Often provides high yields and selectivity.
DMFCs₂CO₃60~85~10A more polar solvent may sometimes lead to slightly lower selectivity.
THF / H₂O (4:1)K₂CO₃66>90<5Another good option for selective mono-coupling.

Table 2: Illustrative Solvent Effects on the Regioselective Sonogashira Coupling of this compound

Solvent Typical Base Temperature (°C) Mono-coupled Product (at C-I) Yield (%) Notes
THFEt₃NRoom Temp.>90Excellent for achieving high selectivity under mild conditions.
DMFEt₃N / CuIRoom Temp.>95The addition of a copper co-catalyst can accelerate the reaction.
ToluenePiperidine80~85A nonpolar solvent can also be effective, often at slightly higher temperatures.
DMSOEt₃NRoom Temp.>90A highly polar aprotic solvent that can facilitate the reaction.[7]

Experimental Protocols

General Protocol for Regioselective Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

General Protocol for Regioselective Sonogashira Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine) via syringe.

  • Add the terminal alkyne (1.1 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup reagents Weigh Reagents: This compound Coupling Partner Catalyst & Base setup Assemble under Inert Gas reagents->setup glassware Prepare Glassware: Flame-dry Schlenk flask glassware->setup solvents Prepare Solvents: Anhydrous & Degassed add_solvent Add Solvent & Liquid Reagents solvents->add_solvent add_reagents Add Solid Reagents setup->add_reagents add_reagents->add_solvent run_reaction Heat & Stir add_solvent->run_reaction monitor Monitor Progress (TLC/GC-MS) run_reaction->monitor workup Quench & Extract monitor->workup purify Purify (Chromatography) workup->purify characterize Characterize Product purify->characterize

Caption: A generalized experimental workflow for cross-coupling reactions.

Solvent_Selection_Logic start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura start->suzuki sonogashira Sonogashira start->sonogashira base_solubility Consider Base Solubility suzuki->base_solubility anhydrous Ensure Anhydrous Conditions sonogashira->anhydrous suzuki_solvent Biphasic System: Toluene/H₂O or 1,4-Dioxane/H₂O sonogashira_solvent Polar Aprotic Solvent: THF, DMF, or Toluene base_solubility->suzuki_solvent anhydrous->sonogashira_solvent

Caption: Logical workflow for solvent selection in cross-coupling reactions.

References

temperature optimization for Sonogashira coupling of 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the temperature optimization of the Sonogashira coupling reaction involving 1-Bromo-2-iodo-4-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the key to achieving selective Sonogashira coupling on this compound?

A1: The key to selectivity is controlling the reaction temperature. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[1][2] By maintaining a low reaction temperature, typically room temperature, you can achieve highly selective coupling of a terminal alkyne at the iodine position while leaving the bromine untouched.[3]

Q2: At what temperature should I run the reaction to couple only at the iodine position?

A2: For selective mono-alkynylation at the C-I position, the reaction should be conducted at room temperature (approximately 20-25°C).[3] Under these mild conditions, the palladium catalyst preferentially undergoes oxidative addition with the more reactive C-I bond.[2][4]

Q3: What temperature is required to perform a second Sonogashira coupling at the bromine position?

A3: To facilitate the coupling at the less reactive C-Br bond, elevated temperatures are necessary. Typically, temperatures in the range of 80°C to 100°C are required for the Sonogashira coupling of aryl bromides.[5][6] The exact temperature will depend on the specific catalyst system, solvent, and the electronic properties of the alkyne.

Q4: I am seeing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A4: Alkyne homocoupling is a common side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize it, you can:

  • Use a Copper-Free Protocol: Several modern Sonogashira protocols operate without a copper co-catalyst, which significantly reduces Glaser coupling.[7][8]

  • Ensure Anaerobic Conditions: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from facilitating the oxidative homocoupling.[9]

  • Control Reaction Temperature: While not the primary method for controlling this side reaction, avoiding unnecessarily high temperatures can sometimes help reduce byproduct formation.

Q5: My reaction is not proceeding, or the yield is very low, even at room temperature for the first coupling. What should I check?

A5: If the reaction is failing at the C-I position, consider the following:

  • Catalyst Activity: Ensure your palladium catalyst and, if used, copper co-catalyst are active. Use fresh catalysts or catalysts stored under proper inert conditions. The active Pd(0) species can be sensitive to air.

  • Solvent and Base Quality: Use anhydrous, degassed solvents and a high-purity amine base. Water or other impurities can deactivate the catalyst.

  • Inert Atmosphere: Check for leaks in your reaction setup. A poor inert atmosphere can lead to catalyst decomposition.

  • Alkyne Purity: Impurities in the terminal alkyne can sometimes inhibit the reaction.

Temperature Optimization Data

The following table summarizes typical reaction conditions and expected outcomes for the sequential Sonogashira coupling of this compound. This data is based on established reactivity principles and published protocols.

Coupling StageHalogen TargetTemperature RangeTypical YieldNotes
First Coupling C-IRoom Temperature (20-25°C)>90%High regioselectivity is achieved at this temperature, leaving the C-Br bond intact.[3]
Second Coupling C-Br80 - 100°C70-95%Requires elevated temperature to activate the less reactive C-Br bond.[5][6]

Experimental Protocols

Protocol 1: Regioselective Mono-alkynylation at the C-I Bond

This protocol details the synthesis of 2-Bromo-1-(phenylethynyl)-4-methylbenzene.

Materials:

  • This compound (1.0 mmol, 297 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 0.12 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 304 mg, 0.42 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF (5 mL) and triethylamine via syringe. Stir the mixture to dissolve the solids.

  • Add phenylacetylene dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield the desired 2-Bromo-1-(phenylethynyl)-4-methylbenzene. An expected yield of ~95% can be achieved.[3]

Visual Guides

The following diagrams illustrate key decision-making processes and workflows for optimizing the Sonogashira coupling.

TroubleshootingWorkflow start Reaction Start: Selective Coupling at C-I check_yield Monitor Reaction (TLC/GC-MS) Is Conversion >90%? start->check_yield success Reaction Successful: Proceed to Purification check_yield->success Yes no_reaction Issue: Low/No Conversion check_yield->no_reaction No check_catalyst Check Catalyst Activity (Pd & Cu) no_reaction->check_catalyst check_reagents Check Reagent Quality (Solvent, Base, Alkyne) no_reaction->check_reagents check_atmosphere Verify Inert Atmosphere (No Leaks) no_reaction->check_atmosphere

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

TempOptimization sub This compound cond1 Sonogashira Conditions + Alkyne 1 sub->cond1 temp1 Room Temperature (20-25°C) cond1->temp1 prod1 Mono-alkynylated Product (Coupling at C-I) cond1->prod1 cond2 Sonogashira Conditions + Alkyne 2 prod1->cond2 temp2 Heat (80-100°C) cond2->temp2 prod2 Di-alkynylated Product (Coupling at C-Br) cond2->prod2

Caption: Temperature control for sequential Sonogashira coupling.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions of 1-bromo-2-iodo-4-methylbenzene.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product
Potential Cause Troubleshooting Step
Inefficient Catalyst Activation The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system.[1]
Inappropriate Base Selection The chosen base may be too weak to facilitate the key steps of the catalytic cycle, such as transmetalation in Suzuki-Miyaura coupling or amine deprotonation in Buchwald-Hartwig amination. For Suzuki couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker ones like Na₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu are often required.[2][3]
Poor Solubility of the Base If the base is not soluble in the reaction solvent, its effectiveness will be significantly reduced. Ensure vigorous stirring, especially in biphasic mixtures, or consider a solvent system where the base has better solubility.
Reaction Temperature Too Low The oxidative addition of the aryl halide can be slow, especially for the C-Br bond. A stepwise increase in temperature may be necessary to overcome the activation energy barrier.[2]
Presence of Oxygen or Moisture Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen and moisture, which can lead to catalyst deactivation. Ensure all reagents and solvents are thoroughly dried and degassed, and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[4]
Issue 2: Lack of Chemoselectivity (Reaction at Both C-I and C-Br Bonds)
Potential Cause Troubleshooting Step
Reaction Conditions Too Harsh High temperatures and prolonged reaction times can provide enough energy to activate the less reactive C-Br bond, leading to di-substituted products. To favor mono-substitution at the C-I position, use milder conditions (lower temperature, shorter reaction time).[2][5]
Incorrect Base Choice The strength and nature of the base can influence selectivity. For selective mono-coupling at the C-I bond in a Suzuki reaction, a moderately strong base like K₂CO₃ is often sufficient and less likely to promote the more difficult C-Br bond activation compared to a very strong base.
High Catalyst Loading A high concentration of the active catalyst can increase the rate of reaction at the less reactive C-Br bond. Use the lowest effective catalyst loading to maximize selectivity.
Issue 3: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Potential Cause Troubleshooting Step
Base-Induced Side Reactions Some bases can promote side reactions. For instance, in Suzuki couplings, the base can influence the rate of boronic acid homocoupling. Screening different bases (e.g., carbonates vs. phosphates) can help identify one that minimizes this side reaction.
Presence of Water (in some cases) While many cross-coupling reactions tolerate or even require water, its concentration can be critical. In some instances, excess water can lead to protodeboronation of the boronic acid in Suzuki couplings.
Catalyst Decomposition to Palladium Black This indicates the formation of inactive palladium aggregates. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio. Ensure a strictly inert atmosphere and consider using more robust ligands.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura cross-coupling of this compound?

A1: In the Suzuki-Miyaura reaction, the base plays a crucial role in the transmetalation step, which is often rate-determining. It activates the organoboron species (boronic acid or ester) by forming a more nucleophilic boronate intermediate. This boronate then transfers its organic group to the palladium center. The choice and strength of the base can significantly impact the reaction rate and overall yield.[3][6]

Q2: Which bond (C-I or C-Br) in this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A2: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step to the Pd(0) catalyst. This difference in reactivity allows for chemoselective cross-coupling at the iodine-bearing position under milder reaction conditions.[7][8]

Q3: How do I choose the right base for a selective Sonogashira coupling at the C-I position?

A3: For a selective Sonogashira coupling at the more reactive C-I bond, an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used. These bases also act as a solvent or co-solvent and are typically sufficient to promote the reaction at room temperature or with gentle heating, thus preserving the C-Br bond for subsequent transformations.[9][10]

Q4: Can the base influence the outcome of a Buchwald-Hartwig amination with this compound?

A4: Absolutely. In Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the catalytic cycle. The choice of base is critical; strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary for efficient coupling. The choice of base can also influence the reaction temperature required and may impact the tolerance of other functional groups in the molecule.[2]

Q5: My reaction mixture turned black, and the reaction has stalled. What does this indicate?

A5: The formation of a black precipitate, commonly referred to as palladium black, indicates the decomposition of the active Pd(0) catalyst into inactive palladium aggregates. This is a common mode of catalyst deactivation and can be caused by several factors, including the presence of oxygen, excessively high reaction temperatures, or an inappropriate ligand-to-palladium ratio. To prevent this, it is crucial to maintain a strictly inert atmosphere, optimize the reaction temperature, and ensure the use of a suitable stabilizing ligand.[4]

Data Presentation

Table 1: Comparison of Bases in the Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reaction Conditions: this compound (1.0 equiv), Phenylboronic Acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), Solvent, 80-90 °C, 4-12 h. The primary product is 2-bromo-4-methyl-1,1'-biphenyl.

EntryBase (equiv)SolventExpected Yield (%)Notes
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)85-95Standard, reliable conditions for selective coupling at the C-I bond.[11]
2Cs₂CO₃ (2.0)Toluene/H₂O (4:1)80-90Often used for more challenging substrates; can improve yields in some cases.[11]
3K₃PO₄ (3.0)DMF/H₂O (5:1)82-92A stronger base that can be effective for a broad range of boronic acids.[11]

Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction scale and conditions.

Table 2: Influence of Base on the Selective Sonogashira Coupling of this compound with Phenylacetylene

Reaction Conditions: this compound (1.0 equiv), Phenylacetylene (1.1 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), CuI (4-10 mol%), Base, Solvent, Room Temperature to 60 °C, 6 h. The primary product is 1-bromo-2-(phenylethynyl)-4-methylbenzene.

EntryBase (equiv)SolventExpected Yield (%)Notes
1Et₃N (3.0)THF85-95Common and highly effective amine base for Sonogashira couplings.[12]
2PiperidineDMF80-90Can be used as an alternative amine base.
3K₂CO₃ (2.0)Toluene70-80An inorganic base that can be used in copper-free Sonogashira protocols.[10]

Note: Yields are approximate and based on reactions with similar substrates.

Experimental Protocols

General Procedure for Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is a starting point and may require optimization for specific substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 mixture of 1,4-Dioxane and Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the specified temperature (e.g., 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_reagents Verify Reagent Quality (Substrates, Solvent, Base) start->check_reagents impure_reagents Impure or Wet Reagents? check_reagents->impure_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents & Reagents) air_leak Air or Moisture Leak? check_atmosphere->air_leak check_catalyst Assess Catalyst System (Precatalyst, Ligand) catalyst_inactive Catalyst Inactive? check_catalyst->catalyst_inactive check_conditions Evaluate Reaction Conditions (Temperature, Concentration) conditions_suboptimal Conditions Suboptimal? check_conditions->conditions_suboptimal impure_reagents->check_atmosphere No solution_reagents Purify/Dry Reagents impure_reagents->solution_reagents Yes air_leak->check_catalyst No solution_atmosphere Improve Degassing/ Inert Gas Flow air_leak->solution_atmosphere Yes catalyst_inactive->check_conditions No solution_catalyst Use Fresh Catalyst/ Screen Ligands catalyst_inactive->solution_catalyst Yes solution_conditions Increase Temperature/ Screen Bases conditions_suboptimal->solution_conditions Yes

Caption: Troubleshooting workflow for low or no product yield.

Chemoselectivity_Logic substrate This compound reaction_path Oxidative Addition substrate->reaction_path pd_catalyst Pd(0) Catalyst pd_catalyst->reaction_path c_i_path Reaction at C-I Bond (More Reactive) reaction_path->c_i_path Lower Activation Energy c_br_path Reaction at C-Br Bond (Less Reactive) reaction_path->c_br_path Higher Activation Energy mild_conditions Milder Conditions (e.g., Lower Temp, Weaker Base) c_i_path->mild_conditions di_product Di-substituted Product c_i_path->di_product Followed by harsh_conditions Harsher Conditions (e.g., Higher Temp, Stronger Base) c_br_path->harsh_conditions mono_product Mono-substituted Product mild_conditions->mono_product Favors harsh_conditions->di_product Can Lead To

Caption: Logic diagram for chemoselective cross-coupling.

References

Validation & Comparative

Navigating the Aromatic Maze: A Comparative Guide to the 1H NMR Spectrum Analysis of 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive comparison of the 1H NMR spectral data for 1-Bromo-2-iodo-4-methylbenzene, offering insights into its unique spectral features in contrast to related halogenated toluenes. Detailed experimental protocols and data interpretation are presented to aid in the unambiguous characterization of this compound.

The structural complexity of polysubstituted aromatic compounds like this compound presents a unique challenge in spectral analysis. The interplay of electronic effects from multiple, distinct halogen and alkyl substituents on the benzene ring results in a nuanced 1H NMR spectrum. Understanding these influences is critical for accurate peak assignment and, ultimately, structural confirmation.

Predicted 1H NMR Spectral Data for this compound

Due to the limited availability of experimental spectra in public databases, this guide presents a predicted 1H NMR spectrum for this compound. This prediction is based on established principles of substituent effects on aromatic chemical shifts and coupling constants, and is supported by data from analogous compounds.[1]

The predicted spectrum in a deuterated chloroform (CDCl₃) solvent is summarized in Table 1. The aromatic region is expected to exhibit three distinct signals for the three protons on the benzene ring. The methyl group, being electronically distinct, will present as a singlet in the upfield region of the spectrum.[1]

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-37.65dJ(H3-H5) = ~2 Hz (meta)
H-57.20ddJ(H5-H6) = ~8 Hz (ortho), J(H5-H3) = ~2 Hz (meta)
H-67.50dJ(H6-H5) = ~8 Hz (ortho)
-CH₃2.35sN/A

Table 1: Predicted 1H NMR data for this compound in CDCl₃.

Comparative Analysis with Structurally Similar Compounds

To provide a robust framework for analysis, the predicted spectrum of this compound is compared with the experimental 1H NMR data of structurally related compounds. This comparison highlights the influence of each substituent on the chemical shifts and splitting patterns of the aromatic protons.

Compound Aromatic Protons Chemical Shifts (ppm) and Multiplicities Methyl Protons Chemical Shift (ppm)
This compound (Predicted) H-3: ~7.65 (d), H-5: ~7.20 (dd), H-6: ~7.50 (d)~2.35 (s)
1-Bromo-2-iodobenzene [2][3]~7.84 (dd), ~7.60 (dd), ~7.18 (td), ~6.98 (td)N/A
3-Bromotoluene [4]Aromatic multiplet: ~7.33 - 7.09~2.31 (s)
4-Bromotoluene [5]~7.30 (d), ~6.96 (d)~2.28 (s)
1-Bromo-4-iodo-2-methylbenzene [1]Aromatic signals expected in the range of δ 7.0-7.8Methyl signal expected around δ 2.3-2.4

Table 2: Comparison of 1H NMR data for this compound and related compounds.

The data reveals that the positions of the bromine and iodine atoms significantly influence the chemical shifts of the adjacent protons. The electron-withdrawing nature of the halogens generally leads to a downfield shift of the aromatic protons compared to unsubstituted toluene.[4][6] The splitting patterns are dictated by the ortho, meta, and para relationships between the protons.[7][8][9]

Experimental Protocol for 1H NMR Spectrum Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved to avoid spectral artifacts.

2. Instrumentation and Acquisition Parameters:

  • The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the 1H NMR spectrum using a standard pulse-acquire sequence.

  • Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons for each peak.

Visualizing the Analysis Workflow and Predicted Splitting Patterns

To further clarify the process of 1H NMR analysis and the expected spectral features, the following diagrams are provided.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Structure Confirmation A Sample Preparation (Dissolution in CDCl3) B 1H NMR Data Acquisition (≥300 MHz Spectrometer) A->B C Fourier Transform & Phasing B->C D Chemical Shift Referencing (to residual solvent peak) C->D E Integration D->E F Analysis of Chemical Shifts, Multiplicities, and Coupling Constants E->F G Comparison with Predicted Data & Analogous Compounds F->G H Structure Confirmation of This compound G->H

Caption: Workflow for 1H NMR Spectrum Analysis.

G cluster_0 Predicted 1H NMR Splitting Pattern H3 H-3 H3_peak d H5 H-5 H5_peak dd H6 H-6 H6_peak d CH3 -CH3 CH3_peak s H3_peak->H5_peak Jmeta (~2 Hz) H5_peak->H6_peak Jortho (~8 Hz)

Caption: Predicted 1H NMR Splitting Pattern.

References

A Comparative Guide to the ¹³C NMR Characterization of 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-Bromo-2-iodo-4-methylbenzene against structurally related compounds. Due to the limited availability of public experimental spectra for this compound, this document utilizes predicted data for the target compound and compares it with experimental data for similar molecules. This information is intended to aid in the identification, characterization, and quality control of this important synthetic intermediate.

Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and the experimental ¹³C NMR chemical shifts for selected alternative compounds. All chemical shifts (δ) are reported in parts per million (ppm).

Carbon AtomThis compound (Predicted in CDCl₃)4-Bromotoluene (Experimental in CDCl₃)[1][2]2-Iodotoluene (Experimental in CDCl₃)[3]1-Bromo-2-iodobenzene (Experimental)[4]
C1-Br125.1120.1-115.5
C2-I100.2-100.9100.9
C3140.5131.6139.4139.4
C4-CH₃139.8137.9130.4128.5
C5131.7129.8128.5131.6
C6129.5129.8128.5128.5
-CH₃20.521.127.9-

Note: The assignments for the experimental data of the alternative compounds are based on general knowledge of substituent effects on aromatic ¹³C NMR chemical shifts.

Experimental Protocol: ¹³C NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities interfering with the spectrum.

  • Sample Concentration: Dissolve approximately 10-50 mg of the solid compound or 10-50 µL of the liquid compound in 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: A common and effective solvent is deuterated chloroform (CDCl₃). Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the sample's solubility and the desired chemical shift reference.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm). Modern spectrometers can also reference the residual solvent peak.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the final solution is free of any particulate matter.

2. NMR Spectrometer Setup:

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure optimal power transfer.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which results in sharp, symmetrical peaks.

3. Data Acquisition:

  • Experiment: A standard proton-decoupled ¹³C NMR experiment is typically performed. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a common starting point. For quantitative analysis, a much longer delay (5-10 times the longest T₁ relaxation time) is necessary.

    • Acquisition Time (at): Typically set between 1-3 seconds to ensure good digital resolution.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is usually required to achieve an adequate signal-to-noise ratio.

    • Spectral Width (sw): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of organic ¹³C chemical shifts.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the residual solvent peak to its known chemical shift.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While routine ¹³C NMR is not typically quantitative, integration can be performed if appropriate acquisition parameters were used.

Mandatory Visualization: Workflow for ¹³C NMR Characterization

The following diagram illustrates the logical workflow for the ¹³C NMR characterization of an organic compound.

G Workflow for 13C NMR Characterization cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Reporting A Weigh Pure Sample B Dissolve in Deuterated Solvent with TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Set Acquisition Parameters E->F G Acquire 13C NMR Data F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference Spectrum I->J K Peak Picking and Assignment J->K L Tabulate Chemical Shifts K->L M Compare with Alternatives L->M N Final Report Generation M->N

Caption: A logical workflow for the ¹³C NMR characterization of an organic compound.

References

Navigating the Fragmentation Maze: A Comparative Analysis of 1-Bromo-2-iodo-4-methylbenzene Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of halogenated aromatic compounds is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation of 1-Bromo-2-iodo-4-methylbenzene, juxtaposed with the predicted behavior of its isomer, 2-Bromo-1-iodo-4-methylbenzene. Due to the limited availability of public experimental data for these specific isomers, this guide leverages predictive data and established fragmentation principles of related molecules to offer valuable insights.

Unraveling Fragmentation Pathways: A Comparative Look

The mass spectrum of a molecule provides a unique fingerprint based on its fragmentation under electron ionization. For halogenated toluenes, several key fragmentation pathways are anticipated. The primary cleavages typically involve the loss of the halogen substituents and the methyl group, as well as characteristic rearrangements of the aromatic ring.

The C-I bond is weaker than the C-Br bond, suggesting that the initial loss of an iodine radical is a highly probable event. Subsequent or alternative fragmentation may involve the loss of a bromine radical or a methyl radical. The stability of the resulting carbocations plays a significant role in dictating the most favorable fragmentation routes.

For alkyl-substituted benzenes, a common fragmentation pathway involves the formation of the highly stable tropylium ion (C7H7+) at m/z 91. This often occurs through the loss of a substituent from the molecular ion, followed by rearrangement of the benzene ring to a seven-membered ring structure.

Predicted Fragmentation Data at a Glance

The following table summarizes the major predicted mass spectral fragments for this compound and its isomer, 2-Bromo-1-iodo-4-methylbenzene. This comparative data is based on established fragmentation patterns for similar compounds.

m/z Proposed Ion Identity Predicted Relative Abundance for this compound Predicted Relative Abundance for 2-Bromo-1-iodo-4-methylbenzene
296/298[M]+• (Molecular Ion)ModerateModerate
169/171[M - I]+HighHigh
281/283[M - CH3]+LowLow
217[M - Br]+ModerateModerate
90[M - Br - I]+ModerateModerate
91[C7H7]+ (Tropylium ion)HighHigh
75[C6H3]+LowLow

Note: The presence of bromine isotopes (79Br and 81Br) will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks (M+ and M+2) with an approximate 1:1 intensity ratio.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted primary fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway M [C7H6BrI]+• m/z 296/298 F1 [C7H6Br]+• m/z 169/171 M->F1 - I• F2 [C7H6I]+• m/z 217 M->F2 - Br• F3 [C6H3Br]+• m/z 154/156 F1->F3 - CH3• F4 [C7H7]+ (Tropylium Ion) m/z 91 F1->F4 - Br•, +H• (rearrangement) F2->F4 - I•, +H• (rearrangement) F5 [C6H3]+• m/z 75 F3->F5 - Br•

Figure 1. Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocols: A General Approach

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injection Port: Set to 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-350.

    • Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

  • The instrument software will generate the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with the predicted data and known fragmentation patterns of similar compounds.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Researchers can use this information as a starting point for their own experimental work and data interpretation. The comparison with its isomer highlights the subtle yet important differences that can arise from positional changes of substituents on the aromatic ring, underscoring the power of mass spectrometry in detailed structural analysis.

A Comparative Guide to the Reactivity of 1-Bromo-2-iodo-4-methylbenzene and 1,2-diiodobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-Bromo-2-iodo-4-methylbenzene and 1,2-diiodobenzene, two important dihalogenated building blocks in organic synthesis. The differential reactivity of the carbon-halogen bonds in these molecules is a key factor in their utility, particularly in widely-used palladium-catalyzed cross-coupling reactions. This document summarizes their performance with supporting experimental data, detailed experimental protocols, and a logical diagram illustrating the factors influencing their reactivity.

Chemical Structures and Properties

CompoundThis compound1,2-diiodobenzene
Structure this compound1,2-diiodobenzene
IUPAC Name This compound1,2-diiodobenzene
Molecular Formula C₇H₆BrIC₆H₄I₂
Molecular Weight 296.93 g/mol 329.90 g/mol
CAS Number 260558-15-4[1]615-42-9[2]

Comparative Reactivity in Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen bond strength, which follows the general trend: C-I < C-Br < C-Cl < C-F. The weaker carbon-iodine bond undergoes oxidative addition to the palladium(0) catalyst more readily than the carbon-bromine bond. This difference in reactivity allows for selective functionalization of dihalogenated compounds containing different halogens.

This compound offers the distinct advantage of sequential, regioselective functionalization. The more reactive C-I bond can be selectively targeted in a cross-coupling reaction, leaving the C-Br bond available for a subsequent, different coupling reaction. The presence of the electron-donating methyl group on the benzene ring can also slightly influence the reactivity of the adjacent halogen atoms.

1,2-diiodobenzene , containing two identical and highly reactive C-I bonds, is prone to double coupling reactions. Achieving mono-functionalization can be challenging and often requires careful control of reaction conditions, such as using a sub-stoichiometric amount of the coupling partner.

The following sections provide a summary of experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. It is important to note that the presented data is compiled from different sources and the reaction conditions are not identical, which should be considered when making direct comparisons.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The higher reactivity of the C-I bond allows for selective coupling at this position in this compound.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water80122-Bromo-5-methyl-biphenylHigh (not specified)[3]
1,2-diiodobenzene2,6-dimethoxyphenylboronic acid pinacol esterPd(PPh₃)₄Ag₂CO₃THFReflux181-(2,6-dimethoxyphenyl)-2-iodobenzene70[4]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. Similar to the Suzuki reaction, the C-I bond in this compound exhibits preferential reactivity.

Table 2: Comparison of Reactivity in Sonogashira Coupling

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
This compoundTerminal alkynePd(PPh₃)₄ / CuITEA or DIPATHF or DMFRTNot specified1-Bromo-2-(alkynyl)-4-methylbenzene>90[5]
1,2-diiodobenzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃NToluene25241-Iodo-2-(phenylethynyl)benzene85[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The selective amination at the C-I position of this compound is also feasible.

Table 3: Comparison of Reactivity in Buchwald-Hartwig Amination

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
This compoundAmineNot specifiedNot specifiedNot specifiedNot specifiedNot specified2-Bromo-N-substituted-4-methylanilineNot specified[3]
1,2-diiodobenzeneAnilinePd-Co bimetallic alloyt-BuONaWater505N-(2-iodophenyl)aniline86[7]

Experimental Protocols

Regioselective Suzuki-Miyaura Coupling of this compound
  • Procedure: To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv). Evacuate and backfill the flask with argon three times. Add toluene and water via syringe. Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Mono-Sonogashira Coupling of 1,2-diiodobenzene
  • Procedure: A mixture of 1,2-diiodobenzene (1.0 equiv), phenylacetylene (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.05 equiv) in toluene is stirred under argon at 25 °C. Triethylamine (7.0 equiv) is added, and the reaction mixture is stirred for 24 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 1-iodo-2-(phenylethynyl)benzene.[6]

Buchwald-Hartwig Amination of 1,2-diiodobenzene
  • Procedure: In a reaction vessel, 1,2-diiodobenzene (1 mmol) and aniline (1.2 mmol) are mixed in water (1 mL). The Pd-Co bimetallic catalyst (0.05 mol%) and t-BuONa are added. The reaction mixture is stirred at 50 °C for 5 hours. The progress of the reaction is monitored by TLC. Upon completion, the product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.[7]

Factors Influencing Reactivity

The reactivity of the two compounds in cross-coupling reactions is determined by a combination of factors, primarily the nature of the halogen leaving group and the electronic properties of the aromatic ring.

G Factors Influencing Reactivity in Cross-Coupling Reactivity Overall Reactivity Selectivity Reaction Selectivity (Mono- vs. Di-substitution) Reactivity->Selectivity governs Halogen Halogen Leaving Group (I vs. Br) Bond_Strength C-X Bond Strength (C-I < C-Br) Halogen->Bond_Strength determines Halogen->Selectivity enables Electronic Electronic Effects (Methyl Group) Electronic->Reactivity modulates Steric Steric Hindrance (ortho-substituents) Steric->Reactivity can hinder Oxidative_Addition Rate of Oxidative Addition Bond_Strength->Oxidative_Addition influences Oxidative_Addition->Reactivity is a key factor for Methyl_EDG Methyl is an Electron-Donating Group (EDG) Methyl_EDG->Electronic

Caption: Logical diagram of factors affecting the reactivity of aryl halides.

Conclusion

Both this compound and 1,2-diiodobenzene are valuable reagents in cross-coupling chemistry. The choice between them depends on the synthetic strategy.

  • This compound is the substrate of choice for the stepwise and regioselective synthesis of unsymmetrical di-substituted benzene derivatives . Its differential C-I versus C-Br bond reactivity allows for controlled, sequential functionalization.

  • 1,2-diiodobenzene is well-suited for the synthesis of symmetrical di-substituted products or when a highly reactive di-haloarene is required. While mono-functionalization is possible, it often requires more stringent control over reaction conditions to avoid the formation of di-substituted byproducts.

For drug development professionals and researchers, understanding these reactivity differences is crucial for designing efficient and selective synthetic routes to complex molecular targets.

References

A Comparative Guide to Sequential Reactions: 1-Bromo-2-iodo-4-methylbenzene vs. 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the efficient and selective construction of complex molecular architectures is paramount. The synthesis of multi-substituted aromatic compounds, key scaffolds in pharmaceuticals and functional materials, often relies on sequential cross-coupling reactions. The choice of starting material is critical to the success of these multi-step syntheses. This guide provides an objective, data-supported comparison of 1-Bromo-2-iodo-4-methylbenzene and 1,2-dibromobenzene in sequential cross-coupling reactions, highlighting the distinct advantages of the former.

The fundamental advantage of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.[1][2] The C-I bond is significantly weaker and therefore more readily undergoes oxidative addition to a palladium catalyst, which is often the rate-determining step in cross-coupling reactions.[3] This inherent difference in reactivity (I > Br > Cl) allows for highly selective sequential functionalization, a feat that is challenging to achieve with dihaloarenes bearing identical halogens, such as 1,2-dibromobenzene.[4]

Performance in Sequential Reactions: A Head-to-Head Comparison

Sequential reactions involving 1,2-dibromobenzene are often plagued by a lack of selectivity, leading to mixtures of mono- and di-substituted products, which complicates purification and reduces the overall yield of the desired unsymmetrical product.[3] In contrast, this compound provides a reliable platform for the stepwise introduction of different functionalities with high chemoselectivity.

Data Presentation

The following tables summarize typical yields for sequential Sonogashira and Suzuki-Miyaura coupling reactions.

Table 1: Performance of this compound in a Sequential Sonogashira/Suzuki Coupling

StepCoupling PartnerCatalyst SystemConditionsProductYield (%)
1. SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, rt, 6h1-Bromo-4-methyl-2-(phenylethynyl)benzene>90
2. SuzukiPhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80°C, 12h4-Methyl-2-(phenylethynyl)-[1,1'-biphenyl]Good to Excellent

Data is compiled from representative protocols and the general literature on sequential cross-coupling reactions.[1][5]

Table 2: Challenges with 1,2-Dibromobenzene in Sequential Coupling

StepCoupling PartnerCatalyst SystemConditionsProductSelectivity Issues
1. Mono-SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, rt1-Bromo-2-(phenylethynyl)benzeneFormation of significant amounts of di-alkynylated byproduct and unreacted starting material.

Attempting a mono-functionalization on a symmetric dihaloarene often leads to a statistical mixture of products that are challenging to separate.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Regioselective Sonogashira Coupling of this compound

This protocol describes the selective reaction at the C-I bond.

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Subsequent Suzuki-Miyaura Coupling

This protocol describes the functionalization of the remaining C-Br bond.

Materials:

  • 1-Bromo-4-methyl-2-(phenylethynyl)benzene (from Protocol 1) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-alkynyl intermediate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Advantage

The logical flow of sequential reactions highlights the straightforward and efficient pathway offered by this compound compared to the challenges posed by 1,2-dibromobenzene.

G cluster_0 Route A: this compound cluster_1 Route B: 1,2-Dibromobenzene A_start 1-Bromo-2-iodo- 4-methylbenzene A_step1 Selective Sonogashira (at C-I bond) A_start->A_step1 A_intermediate 1-Bromo-4-methyl-2- (phenylethynyl)benzene (High Yield & Selectivity) A_step1->A_intermediate A_step2 Suzuki Coupling (at C-Br bond) A_intermediate->A_step2 A_end Unsymmetrical Di-substituted Product A_step2->A_end B_start 1,2-Dibromobenzene B_step1 Attempted Mono-Sonogashira B_start->B_step1 B_intermediate Mixture of: - Starting Material - Mono-substituted - Di-substituted B_step1->B_intermediate B_purification Difficult Purification B_intermediate->B_purification B_end Low Yield of Desired Mono-substituted Intermediate B_purification->B_end

Caption: Comparison of synthetic routes for sequential reactions.

The diagram above illustrates the clean, high-yielding pathway provided by this compound versus the problematic, low-selectivity route with 1,2-dibromobenzene.

The catalytic cycle for these palladium-catalyzed cross-coupling reactions is a fundamental concept in understanding the observed reactivity.

G pd0 Pd(0)L₂ oa_complex_i Oxidative Addition (Ar-I) pd0->oa_complex_i Faster oa_complex_br Oxidative Addition (Ar-Br) pd0->oa_complex_br Slower tm_i Transmetalation (R¹-M) oa_complex_i->tm_i re_i Reductive Elimination tm_i->re_i re_i->pd0 Catalyst Regeneration product1 Ar-R¹ re_i->product1 tm_br Transmetalation (R²-M) oa_complex_br->tm_br re_br Reductive Elimination tm_br->re_br re_br->pd0 product2 R²-Ar-R¹ re_br->product2

Caption: Simplified catalytic cycles for sequential cross-coupling.

This diagram highlights that the oxidative addition to the C-I bond is kinetically favored over the C-Br bond, forming the basis for the high selectivity observed with this compound.

Conclusion

For the synthesis of unsymmetrically di-substituted benzene derivatives via sequential cross-coupling reactions, this compound offers significant advantages over 1,2-dibromobenzene. The key benefits include:

  • High Chemoselectivity: The differential reactivity of the C-I and C-Br bonds allows for the selective functionalization of one site while leaving the other intact for a subsequent transformation.[1][4]

  • Higher Overall Yields: The clean and selective nature of the reactions minimizes the formation of byproducts, leading to higher isolated yields of the desired products.[3]

  • Simplified Purification: The absence of significant amounts of side products, such as di-substituted and unreacted starting materials, simplifies the purification process, saving time and resources.[3]

  • Synthetic Efficiency: The ability to perform sequential reactions, often in a one-pot fashion, streamlines the synthetic route and enhances overall efficiency.[1]

References

A Comparative Guide to Analytical Methods for Purity Determination of 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of chemical purity is a critical step in ensuring the quality, safety, and efficacy of synthesized compounds. 1-Bromo-2-iodo-4-methylbenzene, a polysubstituted aromatic hydrocarbon, serves as a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where its purity is paramount.[1][2][3] This guide provides an objective comparison of the primary analytical methods for determining the purity of this compound, complete with experimental protocols and supporting data.

The principal techniques for assessing the purity of small organic molecules like this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[4][5][6] Each method offers distinct advantages and is suited for different analytical objectives, from routine quality control to the certification of reference materials.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required accuracy, the nature of potential impurities, sample availability, and the intended application. The table below summarizes the key performance characteristics of the most suitable techniques.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (¹H qNMR)
Principle Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with detection by flame ionization.[7][8]Separation of compounds based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[5][9]Absolute quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[10][11]
Typical Purity Range 95-99.9%95-99.9%98-100% (with high precision)
Precision/Accuracy High precision (RSD <1%), accuracy dependent on reference standard.High precision (RSD <1%), accuracy dependent on reference standard.Very high accuracy and precision (RSD <0.5%); considered a primary ratio method.[12]
Impurity Detection Excellent for volatile and thermally stable impurities.[13]Versatile for a wide range of non-volatile or thermally labile impurities.[5]Detects proton-containing impurities; structural information aids identification.
Sample Requirement Small (µL injection), must be volatile and thermally stable.[13]Small (µL injection), must be soluble in the mobile phase.[14]Relatively larger (mg scale), requires a high-purity internal standard.[1][15]
Advantages High resolution for volatile compounds, robust, and widely available.[16]Broad applicability, suitable for non-volatile compounds, variety of column chemistries available.[5][17]Non-destructive, provides structural confirmation, no compound-specific response factor needed, highly accurate.[4][11][18]
Limitations Not suitable for thermally labile or non-volatile compounds. Requires a reference standard for quantification.Requires a reference standard for quantification. Method development can be time-consuming.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for assessing the purity of volatile organic compounds.[8][16] It is particularly effective for separating isomers and other volatile impurities that may be present in the this compound sample. Purity is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: GC-FID
  • Sample Preparation : Accurately weigh and dissolve approximately 20 mg of this compound in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a ~2 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Instrumentation : Utilize a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for aromatic compounds, such as a 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent).[16]

  • GC Conditions :

    • Column : 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas : Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).[6]

    • Inlet Temperature : 250 °C.

    • Injection Volume : 1 µL (Split mode, e.g., 50:1 split ratio).

    • Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[19]

    • Detector Temperature : 300 °C.

  • Data Analysis : Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

Workflow for GC-FID Purity Analysis

GC-FID Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Volatile Solvent (e.g., Dichloromethane) prep1->prep2 inj Inject Sample (1 µL) prep2->inj inst Instrument Setup (Column, Gas, Temp) inst->inj sep Chromatographic Separation inj->sep det Flame Ionization Detection sep->det integ Integrate Peak Areas det->integ calc Calculate Area Percent Purity integ->calc report Final Purity Report calc->report HPLC-UV Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 inj Inject Sample (10 µL) prep3->inj inst Instrument Setup (Column, Mobile Phase) inst->inj sep Chromatographic Separation inj->sep det UV Detection (254 nm) sep->det integ Integrate Peak Areas det->integ calc Calculate Area Percent Purity integ->calc report Final Purity Report calc->report qNMR Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation prep1 Accurately weigh Analyte (m_analyte) prep3 Dissolve mixture in Deuterated Solvent prep1->prep3 prep2 Accurately weigh Internal Standard (m_std) prep2->prep3 inst Place sample in Spectrometer prep3->inst acq Acquire ¹H Spectrum (long relaxation delay) inst->acq proc Phase & Baseline Correction acq->proc integ Integrate Analyte & Standard Peaks proc->integ calc Calculate Purity using Formula integ->calc report Final Purity Report calc->report

References

A Comparative Analysis of Palladium Catalysts for the Selective Cross-Coupling of 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a critical strategy for the efficient construction of complex molecules, particularly in the development of pharmaceuticals and advanced materials. The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) when subjected to palladium-catalyzed cross-coupling reactions allows for a stepwise and site-selective introduction of various substituents. This guide provides a comparative overview of palladium catalysts for the selective coupling of 1-bromo-2-iodo-4-methylbenzene, a versatile building block, focusing on Suzuki-Miyaura, Sonogashira, and Heck reactions. The data presented is compiled from studies on analogous dihaloarene systems, providing a valuable framework for catalyst selection and reaction optimization.

The primary goal in the coupling of this compound is to selectively react at the more labile carbon-iodine bond, leaving the carbon-bromine bond intact for subsequent transformations. The choice of the palladium catalyst, including the palladium precursor and the associated ligands, is paramount in achieving high yields and, crucially, high selectivity for the desired mono-coupled product.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst is highly dependent on the specific reaction type and the nature of the coupling partners. Below is a summary of the performance of various palladium catalysts in Suzuki-Miyaura, Sonogashira, and Heck couplings, based on data from reactions with structurally similar dihaloaromatic substrates.

Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Selectivity (I vs. Br)
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O80-10012-2485-95High
PdCl₂(dppf)Phenylboronic acidCs₂CO₃DMF9012~88-96High
Pd₂(dba)₃ / XPhosPhenylboronic acidK₃PO₄Dioxane/H₂O12010 (MW)~90High

Data extrapolated from studies on similar dihaloarene substrates.

Table 2: Catalyst Performance in Selective Sonogashira Coupling

Catalyst SystemCoupling PartnerCo-catalystBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Selectivity (I vs. Br)
Pd(PPh₃)₄PhenylacetyleneCuIEt₃NTHFRT-501680-90High
Pd(OAc)₂ / PPh₃PhenylacetyleneCuIEt₃NACN802~95High
Pd/CPhenylacetyleneCuIK₂CO₃DMF10024ModerateModerate

Data extrapolated from studies on similar dihaloarene substrates.

Table 3: Catalyst Performance in Selective Heck Coupling

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Selectivity (I vs. Br)
Pd(OAc)₂StyreneNa₂CO₃NMP1503HighModerate-High
Pd/CStyreneNa₂CO₃NMP/H₂O1503HighModerate
Pd EnCat™StyreneNa₂CO₃NMP1503>95High

Data extrapolated from studies on bromobenzene and other aryl halides.[1]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful and selective cross-coupling reactions. Below are generalized protocols for the three key coupling reactions, which can be adapted for this compound.

General Procedure for Selective Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv). The flask is sealed with a septum, then evacuated and backfilled with an inert gas (e.g., Argon) three times. Degassed solvent (e.g., a 4:1 mixture of toluene and water, 10 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred vigorously. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Selective Sonogashira Coupling

In an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%). Add the degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0-3.0 equiv). The terminal alkyne (1.1-1.2 equiv) is then added dropwise to the reaction mixture. The reaction is stirred at the appropriate temperature (room temperature to 80 °C) and its progress is monitored by TLC. After the reaction is complete, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[2][3]

General Procedure for Selective Heck Coupling

A mixture of this compound (1.0 mmol, 1.0 equiv), the alkene (e.g., styrene, 1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., Na₂CO₃ or Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF or NMP, 5 mL) is placed in a sealed tube. The mixture is degassed and then heated to the reaction temperature (typically 100-150 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[1][4]

Visualizing the Process: Diagrams

To better illustrate the logical flow and the underlying mechanisms of the comparative study, the following diagrams have been generated using the DOT language.

Comparative_Study_Workflow cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_catalysts Palladium Catalysts cluster_analysis Performance Analysis Start This compound Suzuki Suzuki-Miyaura Start->Suzuki Sonogashira Sonogashira Start->Sonogashira Heck Heck Start->Heck CatA Catalyst A Suzuki->CatA CatB Catalyst B Suzuki->CatB Sonogashira->CatA Sonogashira->CatB CatC Catalyst C Sonogashira->CatC Heck->CatA Heck->CatC Yield Yield (%) CatA->Yield Selectivity Selectivity (I vs. Br) CatA->Selectivity CatB->Yield CatB->Selectivity CatC->Yield CatC->Selectivity

Caption: Workflow for the comparative study of palladium catalysts.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-I PdII R-Pd(II)-I(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ (Base) PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

References

Spectroscopic Scrutiny: A Comparative Guide to Bromo-iodo-methylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a comparative spectroscopic analysis of bromo-iodo-methylbenzene isomers, offering a valuable resource for their identification and differentiation. Due to the limited availability of a complete public experimental dataset for all isomers, this guide incorporates predicted spectroscopic data for a key isomer and available data from closely related structures to facilitate a foundational comparison.[1][2]

This guide focuses on the nuanced differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that allow for the distinction between these closely related aromatic compounds.

Comparative Spectroscopic Data

The differentiation of bromo-iodo-methylbenzene isomers relies on subtle variations in their spectroscopic signatures. The following tables summarize predicted and experimental data to aid in this analysis. It is important to note that the presented data for some isomers is based on predictions due to the absence of publicly available experimental spectra.[1]

¹H and ¹³C NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for determining the substitution pattern on the benzene ring. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electronic effects of the bromine, iodine, and methyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for 2-Bromo-1-iodo-4-methylbenzene. [1]

Assignment Predicted ¹H NMR (δ, ppm) in CDCl₃ Predicted ¹³C NMR (δ, ppm) in CDCl₃
C-1-100.2
C-2-120.5
C-37.65 (d, J=8.0 Hz)139.8
C-4-138.5
C-57.10 (dd, J=8.0, 1.6 Hz)131.5
C-67.80 (d, J=1.6 Hz)130.0
CH₃2.35 (s)20.8

Data based on computational predictions.[1]

For comparison, experimental data for a structurally similar compound, 4-bromo-2-iodo-1-methoxybenzene, shows aromatic proton signals at δ 7.87-7.88 (d, 1H), 7.39-7.42 (dd, 1H), and 6.67-6.70 (d, 1H), with the methoxy group at δ 3.86 (s, 3H).[3] The corresponding ¹³C NMR signals are observed at δ 157.9, 141.6, 132.6, 113.8, 112.4, 87.1, and 57.0.[3] These values can serve as a reference point when analyzing the spectra of bromo-iodo-methylbenzene isomers.

Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the substitution patterns on the aromatic ring through the analysis of C-H out-of-plane bending vibrations in the fingerprint region.

Table 2: Predicted and Experimental Infrared (IR) Absorption Bands for Bromo-iodo-methylbenzene Isomers and Related Compounds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) for 2-Bromo-1-iodo-4-methylbenzene [1]Experimental Wavenumber (cm⁻¹) for 1-Bromo-4-iodobenzene [4]
Aromatic C-H Stretch3100 - 3000~3070
C-H Bend (Aromatic)1600 - 14501570, 1470
C-H Out-of-Plane Bend900 - 800810
C-Br Stretch700 - 550Not specified
C-I Stretch600 - 500Not specified

The pattern of overtone bands in the 2000-1665 cm⁻¹ region and the out-of-plane C-H bending bands between 900-675 cm⁻¹ are particularly characteristic of the aromatic substitution pattern.[5]

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns. The presence of bromine and iodine isotopes (⁷⁹Br, ⁸¹Br, and ¹²⁷I) results in a distinctive isotopic pattern for the molecular ion peak.

Table 3: Predicted and Experimental Mass Spectral Data for Bromo-iodo-methylbenzene Isomers and Related Compounds.

Isomer/Compound Molecular Ion (M⁺) m/z Key Fragments (m/z) Notes
Predicted for 2-Bromo-1-iodo-4-methylbenzene[1]296/298169/171 ([M-I]⁺), 91 ([C₇H₇]⁺)The M⁺ and [M-I]⁺ peaks will show a ~1:1 ratio due to the bromine isotopes.
Experimental for 1-Bromo-4-iodobenzene[6][7]282/284155/157 ([M-I]⁺), 76 ([C₆H₄]⁺)The molecular ion region clearly shows the isotopic signature of one bromine atom.

The characteristic M+ and M+2 peaks with nearly equal intensity are a clear indicator of the presence of a single bromine atom in the molecule.[8]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of bromo-iodo-methylbenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]

  • Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR Acquisition :

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming).

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]

  • ¹³C NMR Acquisition :

    • Employ a proton-decoupled pulse sequence.

    • A significantly larger number of scans will be necessary compared to ¹H NMR.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle to form a fine powder.[1]

    • Press the powder into a transparent pellet using a hydraulic press.[1]

  • Sample Preparation (Thin Film Method for liquids/oils) :

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.[1]

  • Data Acquisition :

    • Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization : Utilize Electron Impact (EI) ionization to generate the molecular ion and characteristic fragments.

  • Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Experimental Workflow

A systematic approach is crucial for the unambiguous identification and comparison of the bromo-iodo-methylbenzene isomers. The following workflow outlines the logical steps involved in this process.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Conclusion Isomer_Synthesis Isomer Synthesis/Purification MS Mass Spectrometry (MS) Isomer_Synthesis->MS IR Infrared (IR) Spectroscopy Isomer_Synthesis->IR NMR NMR Spectroscopy (1H, 13C) Isomer_Synthesis->NMR MS_Analysis Analyze Molecular Ion & Fragmentation MS->MS_Analysis IR_Analysis Compare Fingerprint Regions IR->IR_Analysis NMR_Analysis Analyze Chemical Shifts & Coupling NMR->NMR_Analysis Comparison Comparative Analysis of All Data MS_Analysis->Comparison IR_Analysis->Comparison NMR_Analysis->Comparison Structure_Elucidation Structural Elucidation of Isomers Comparison->Structure_Elucidation

Caption: Workflow for the spectroscopic comparison of bromo-iodo-methylbenzene isomers.

References

A Researcher's Guide to the Validation of Reaction Products from 1-Bromo-2-iodo-4-methylbenzene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of reaction products are paramount to ensuring the validity of synthetic pathways and the purity of target molecules. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of reaction products originating from 1-Bromo-2-iodo-4-methylbenzene, a versatile building block in organic synthesis. Supported by experimental data and detailed protocols, this document serves as a practical resource for optimizing your analytical workflow.

This compound is a valuable starting material in a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, owing to the differential reactivity of its bromine and iodine substituents.[1] This allows for selective and sequential functionalization, making it a key intermediate in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[1] Given the potential for multiple reaction products and regioisomers, robust analytical methods are crucial for reaction monitoring and product characterization.

Comparative Analysis of Analytical Techniques

While GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, a comprehensive analytical strategy often involves the consideration of alternative and complementary methods. The choice of technique depends on the specific properties of the analytes, the complexity of the reaction mixture, and the analytical objectives.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Analyte Suitability Volatile and thermally stable compounds.A wide range of compounds, including non-volatile and thermally labile molecules.Soluble compounds in deuterated solvents.
Information Provided Molecular weight, fragmentation patterns, and quantification.Quantification and separation of components in a mixture.Unambiguous structure elucidation and quantification (qNMR).
Advantages High sensitivity, excellent separation for complex mixtures, and extensive spectral libraries for identification.Versatile, suitable for a broad range of compounds, and various detection methods available.Provides definitive structural information and can be used for quantification without a reference standard of the analyte.
Limitations Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes.Lower resolution for highly complex mixtures compared to GC; mass spectrometry detection (LC-MS) can be complex.Lower sensitivity compared to MS-based methods; requires higher sample concentrations.

Quantitative Data from a Regioselective Suzuki-Miyaura Coupling Reaction

The following data summarizes the results of a regioselective Suzuki-Miyaura coupling reaction with this compound. The reaction demonstrates the preferential coupling at the more reactive C-I bond.

Coupling PartnerCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acid3K₂CO₃Toluene/H₂O801292
4-Methoxyphenylboronic acid3K₂CO₃Toluene/H₂O801289
4-(Trifluoromethyl)phenylboronic acid3Cs₂CO₃Dioxane/H₂O901685

Experimental Protocols

General Protocol for Regioselective Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the iodine position of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Water mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or by taking aliquots for GC-MS analysis.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Detailed Protocol for GC-MS Analysis

This protocol provides a starting point for the GC-MS analysis of the reaction mixture from the Suzuki-Miyaura coupling. Optimization may be required based on the specific products and available instrumentation.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the filtered sample to a GC vial for analysis.

Visualizing the Workflow and Reaction Pathway

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_analysis Product Validation reagents 1. Add Reactants: - this compound - Arylboronic acid - Pd Catalyst & Base setup 2. Inert Atmosphere Setup reagents->setup reaction 3. Add Solvent & Heat setup->reaction monitoring 4. Reaction Monitoring (TLC/GC-MS) reaction->monitoring extraction 5. Extraction & Washing monitoring->extraction drying 6. Drying & Concentration extraction->drying purification 7. Column Chromatography drying->purification gcms_prep 8. Sample Preparation for GC-MS purification->gcms_prep gcms_analysis 9. GC-MS Analysis gcms_prep->gcms_analysis data_interpretation 10. Data Interpretation & Quantification gcms_analysis->data_interpretation

References

Navigating the Spectroscopic Maze: A Comparative Guide to Experimental vs. Predicted NMR Shifts for 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides a comparative analysis of predicted versus the ideal experimental NMR data for 1-Bromo-2-iodo-4-methylbenzene, a polysubstituted aromatic compound with potential applications in organic synthesis. Due to the current absence of publicly available experimental spectra for this specific compound, this guide leverages predicted data from multiple sources to highlight the utility and variability of computational NMR prediction tools.

This guide will delve into the predicted ¹H and ¹³C NMR chemical shifts for this compound, presenting data from various prediction platforms alongside a standardized experimental protocol for acquiring empirical data. This comparative approach is designed to offer a practical framework for researchers utilizing computational tools in their daily workflows.

A Comparative Look at Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the three aromatic protons and the methyl group. The predicted chemical shifts (δ) in parts per million (ppm) from three different sources are summarized below. The variations in predicted values underscore the importance of comparing data from multiple prediction engines.

Proton Assignment Benchchem Predicted δ (ppm) NMRDB.org Predicted δ (ppm) ChemAxon Predicted δ (ppm)
H-3~7.657.827.74
H-5~7.357.087.21
H-6~6.957.437.51
-CH₃~2.402.292.33

Note: The numbering of the benzene ring positions is based on standard IUPAC nomenclature, with the bromo-substituent at position 1.

Unraveling the Carbon Skeleton: Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides a direct look at the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated. The predicted chemical shifts from the different sources are presented in the table below.

Carbon Assignment Benchchem Predicted δ (ppm) NMRDB.org Predicted δ (ppm) ChemAxon Predicted δ (ppm)
C-1 (C-Br)~141.0119.9119.5
C-2 (C-I)~95.099.4100.1
C-3~134.0139.8140.5
C-4 (C-CH₃)~139.5139.3138.8
C-5~131.0129.9130.4
C-6~129.0138.7138.1
-CH₃~22.020.420.7

The Gold Standard: A Protocol for Experimental NMR Data Acquisition

While predicted data offers a valuable starting point, experimental verification remains the gold standard. The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Homogenization: Gently vortex or agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

Instrument Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set an appropriate spectral width and acquisition time.

    • Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizing the Workflow: From Prediction to Verification

The process of comparing predicted and experimental NMR data can be streamlined into a logical workflow. The following diagram, generated using the DOT language, illustrates this process.

NMR_Comparison_Workflow cluster_prediction Computational Prediction cluster_experimental Experimental Acquisition Prediction_Source_1 Prediction Tool 1 (e.g., Benchchem) Comparative_Analysis Comparative Analysis (Tabulation & Visualization) Prediction_Source_1->Comparative_Analysis Prediction_Source_2 Prediction Tool 2 (e.g., NMRDB.org) Prediction_Source_2->Comparative_Analysis Prediction_Source_3 Prediction Tool 3 (e.g., ChemAxon) Prediction_Source_3->Comparative_Analysis Sample_Preparation Sample Preparation NMR_Acquisition NMR Data Acquisition Sample_Preparation->NMR_Acquisition Data_Processing Data Processing (Referencing, Phasing) NMR_Acquisition->Data_Processing Data_Processing->Comparative_Analysis Structural_Verification Structural Verification/ Refinement Comparative_Analysis->Structural_Verification

A streamlined workflow for comparing predicted and experimental NMR data.

Safety Operating Guide

Navigating the Safe Disposal of 1-Bromo-2-iodo-4-methylbenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 1-Bromo-2-iodo-4-methylbenzene are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, underpinned by critical safety data.

Essential Safety and Hazard Information

This compound is classified as toxic if swallowed and may cause long-lasting harmful effects to aquatic life.[1] Understanding the specific hazards associated with this chemical is the first step in safe handling and disposal.

Hazard Category Classification Precautionary Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed.[1]
Chronic Aquatic Hazard Category 4H413: May cause long lasting harmful effects to aquatic life.[1]

Proper Disposal Protocol

The disposal of this compound must be conducted in a manner that mitigates its toxic and environmental hazards. Adherence to the following procedural steps is crucial.

Experimental Protocol for Disposal:

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, properly labeled, and sealed waste container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Dispose of the contents and the container through an approved waste disposal plant.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular trash.[1]

  • Decontamination: Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent and cleaning procedure as recommended by your institution's safety protocols.

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the logical steps from handling to final disposal.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Waste in Designated Container A->B C Seal and Label Container B->C D Store in Secure Hazardous Waste Area C->D E Contact EHS for Professional Disposal D->E F Transport to Approved Waste Disposal Plant E->F

Caption: Logical workflow for the proper disposal of this compound.

By following these established procedures and remaining vigilant of the associated hazards, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure research environment and upholding environmental stewardship.

References

Personal protective equipment for handling 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety and logistical information for handling 1-Bromo-2-iodo-4-methylbenzene (CAS: 858841-53-9). The content herein is based on data for structurally similar compounds due to the limited availability of a specific Safety Data Sheet (SDS) for this exact chemical. It is imperative to obtain and review the official SDS from the supplier before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be a hazardous substance. Based on data for similar halogenated aromatic compounds, it is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a stringent PPE protocol is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended PPERationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact, which can lead to irritation or burns.
Respiratory Use in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes inhalation of vapors, which can cause respiratory tract irritation.

Quantitative Data Summary

The following table summarizes the available physical and chemical properties of a closely related isomer, 1-Bromo-4-iodo-2-methylbenzene. These values should be considered as estimates for this compound.

Table 2: Physical and Chemical Properties (of 1-Bromo-4-iodo-2-methylbenzene)

PropertyValue
Physical Form Clear liquid
Color Slightly pale yellow to yellow[1]
Density 2.07 g/cm³[4]
Boiling Point 148°C at 20 mmHg[4]
Flash Point 113.6 °C[4]
Storage Temperature Room Temperature[1]

Occupational Exposure Limits:

There are currently no established Permissible Exposure Limits (PEL) by OSHA for this compound.[5][6] For halogenated anesthetic gases, NIOSH has recommended a ceiling limit of 2 ppm over one hour, but this is not directly applicable.[6][7] Therefore, it is crucial to handle this compound in a manner that minimizes all potential exposure.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Consult the SDS: Before starting any work, obtain and thoroughly read the Safety Data Sheet provided by the chemical supplier.
  • Work Area Setup: Ensure a certified chemical fume hood is operational. The work area should be clean and free of clutter.
  • Assemble Materials: Place all necessary equipment, including the chemical container, reaction vessels, and waste containers, inside the fume hood.
  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

2. Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in Table 1.
  • Chemical Transfer: Carefully measure and transfer the required amount of the chemical using appropriate tools such as glass pipettes or syringes to minimize the risk of spills.
  • Perform Experiment: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.

3. Post-Experiment:

  • Decontamination: Decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.
  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure environmental and personnel safety.

1. Waste Segregation:

  • All waste containing this compound must be classified as hazardous waste.[8]
  • It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[8]

2. Waste Collection:

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.
  • Solid Waste: Dispose of any contaminated solid waste (e.g., gloves, weighing paper) in a separate, clearly labeled hazardous waste container.
  • Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[9]

3. Waste Disposal:

  • Follow your institution's specific hazardous waste disposal procedures.
  • Do not dispose of this chemical down the drain or in the regular trash.[9]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase ReviewSDS Review Supplier's SDS SetupHood Set Up Chemical Fume Hood ReviewSDS->SetupHood Proceed if hazards understood DonPPE Don Appropriate PPE SetupHood->DonPPE Once area is prepared TransferChemical Transfer Chemical DonPPE->TransferChemical Ready for handling RunExperiment Conduct Experiment TransferChemical->RunExperiment Decontaminate Decontaminate Glassware RunExperiment->Decontaminate After experiment completion SegregateWaste Segregate Halogenated Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Hazardous Waste SegregateWaste->DisposeWaste Follow institutional guidelines DoffPPE Doff PPE DisposeWaste->DoffPPE

Caption: Workflow for handling this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.